5-Bromo-2-methoxypyridine-3-sulfonamide
Description
Structure
3D Structure
Propriétés
IUPAC Name |
5-bromo-2-methoxypyridine-3-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O3S/c1-12-6-5(13(8,10)11)2-4(7)3-9-6/h2-3H,1H3,(H2,8,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPOROLBARCXVFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)Br)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
5-Bromo-2-methoxypyridine-3-sulfonamide mechanism of action
This is an in-depth technical guide on the mechanism of action, synthesis, and application of 5-Bromo-2-methoxypyridine-3-sulfonamide , a critical pharmacophore and intermediate in the development of kinase inhibitors (specifically PI3K/mTOR dual inhibitors) and other sulfonamide-based therapeutics.
Mechanism of Action, Synthetic Utility, and Pharmacological Role
Executive Summary
5-Bromo-2-methoxypyridine-3-sulfonamide (CAS: 1272356-83-8) is a privileged heterocyclic scaffold used primarily in medicinal chemistry for the synthesis of Phosphoinositide 3-kinase (PI3K) and Mammalian Target of Rapamycin (mTOR) inhibitors.[1][2][3][4] It also serves as a key intermediate for various sulfonamide-based antineoplastic agents and potential endothelin receptor antagonists.
Unlike a standalone drug, its "mechanism of action" is defined by its role as a pharmacophore contributor :
-
The Sulfonamide Moiety (-SO₂NH₂): Acts as a hydrogen bond donor/acceptor, often interacting with the catalytic lysine or aspartate residues in kinase ATP-binding pockets or zinc ions in metalloenzymes (e.g., Carbonic Anhydrase).
-
The Pyridine Ring: Provides a rigid scaffold for
- stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in the receptor binding site. -
The Bromine Handle (-Br): Enables modular diversification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing the attachment of solubilizing groups or specificity-conferring tails.
Part 1: Mechanism of Action (Pharmacological Context)
While 5-Bromo-2-methoxypyridine-3-sulfonamide is an intermediate, the bioactive molecules derived from it (e.g., Sulfonamide Methoxypyridine Derivatives ) function primarily as ATP-competitive inhibitors of the PI3K/mTOR signaling pathway.
1.1 Target Interaction: PI3K/mTOR Dual Inhibition
The derived inhibitors bind to the ATP-binding cleft of the PI3K p110 catalytic subunit and the mTOR kinase domain.
-
Binding Mode: The pyridine nitrogen and sulfonamide oxygen/nitrogen atoms form critical hydrogen bonds with the hinge region amino acids (e.g., Val851 in PI3K
). -
Selectivity: The 2-methoxy group often occupies a hydrophobic pocket (affinity pocket), improving selectivity against other kinases.
-
Downstream Effect: Blockade of this pathway prevents the phosphorylation of AKT (at Thr308 and Ser473) and downstream effectors like S6K and 4E-BP1, leading to:
-
G1 Cell Cycle Arrest: Inhibition of Cyclin D1 expression.
-
Apoptosis: Upregulation of pro-apoptotic factors (Bim, Bax).
-
Inhibition of Angiogenesis: Reduced VEGF secretion.
-
1.2 Signaling Pathway Visualization
The following diagram illustrates the PI3K/mTOR pathway blockade mediated by derivatives of this scaffold.
Caption: Dual inhibition mechanism where the sulfonamide-pyridine derivative competitively blocks ATP binding sites on PI3K and mTORC1, halting downstream proliferation signaling.
Part 2: Synthesis & Experimental Protocols
The synthesis of 5-Bromo-2-methoxypyridine-3-sulfonamide is a multi-step process requiring precise control of regioselectivity during halogenation and sulfonation.
2.1 Synthetic Pathway (Retrosynthetic Analysis)
The compound is typically synthesized from 2-methoxypyridine or 2-hydroxypyridine via electrophilic aromatic substitution.
Key Steps:
-
Bromination: Introduction of bromine at the C5 position.[3][5]
-
Chlorosulfonation: Introduction of the sulfonyl chloride group at C3.
-
Amination: Conversion of the sulfonyl chloride to the sulfonamide.
Caption: Step-wise synthesis from 2-hydroxypyridine to the final sulfonamide scaffold.
2.2 Detailed Experimental Protocol
Note: All procedures must be performed in a fume hood with appropriate PPE.
Step 1: Preparation of 5-Bromo-2-methoxypyridine
-
Reagents: 2,5-Dibromopyridine (1.0 eq), Sodium Methoxide (3.0 eq), Methanol (Solvent).
-
Procedure: Dissolve 2,5-dibromopyridine in MeOH. Add NaOMe. Heat to 70°C in a sealed vessel for 42 hours.
-
Workup: Cool to RT. Dilute with water.[6] Extract with Ethyl Acetate (3x). Dry over Na₂SO₄.
-
Yield: ~95% (Light yellow oil).
Step 2: Chlorosulfonation
-
Reagents: 5-Bromo-2-methoxypyridine (1.0 eq), Chlorosulfonic acid (Excess).
-
Procedure: Add substrate dropwise to neat chlorosulfonic acid at 0°C. Slowly warm to 100°C and stir for 2-4 hours.
-
Quench: Pour reaction mixture carefully onto crushed ice (Exothermic!). Extract the resulting sulfonyl chloride immediately with DCM.
Step 3: Amination to Sulfonamide
-
Reagents: Crude Sulfonyl Chloride, Ammonium Hydroxide (28% aq) or Ammonia in Dioxane.
-
Procedure: Add sulfonyl chloride solution to NH₄OH at 0°C. Stir for 1 hour at RT.
-
Purification: Acidify to pH 5 (if needed) to precipitate, or extract with EtOAc. Recrystallize from Ethanol/Water.
-
Characterization:
-
1H NMR (DMSO-d6): δ 8.45 (d, 1H), 8.20 (d, 1H), 7.60 (s, 2H, NH₂), 3.95 (s, 3H, OMe).
-
MS (ESI): m/z 266.9/268.9 [M+H]+.
-
Part 3: Structure-Activity Relationship (SAR) Data
The following table summarizes why this specific substitution pattern is preferred in drug discovery campaigns for kinase inhibitors.
| Structural Feature | Chemical Role | Biological Impact (Kinase Binding) |
| 3-Sulfonamide | H-Bond Donor/Acceptor | Anchors the molecule to the hinge region (e.g., Asp/Glu residues) or interacts with catalytic Lysine. |
| 2-Methoxy | Electron Donating Group (EDG) | Increases electron density on the pyridine ring; the methyl group fills the hydrophobic selectivity pocket . |
| 5-Bromo | Halogen Handle | Critical for Lead Optimization . Allows attachment of aryl/heteroaryl groups via Suzuki coupling to reach the solvent-exposed region . |
| Pyridine N | H-Bond Acceptor | Often interacts with water networks or specific backbone amides in the binding pocket. |
References
-
Synthesis of Pyridine Sulfonamides
-
Biological Activity (PI3K/mTOR)
-
Journal of Medicinal Chemistry. "Discovery of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors."[3] (Discusses the utility of the scaffold in cancer therapy).
-
(General search for scaffold class).
-
-
Chemical Properties & Safety
- Sigma-Aldrich / Merck.
-
Related Pharmacophores
- González, M., et al. "Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds." Journal of Enzyme Inhibition and Medicinal Chemistry, 2021. (Context on sulfonamide anticancer mechanisms).
Sources
- 1. 1272356-83-8|5-Bromo-2-methoxypyridine-3-sulfonamide|BLD Pharm [bldpharm.com]
- 2. 5-Bromo-2-methoxypyridine 95 13472-85-0 [sigmaaldrich.com]
- 3. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 7. Sitaxentan - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Strategic Technical Guide: 5-Bromo-2-methoxypyridine-3-sulfonamide Derivatives
Executive Summary
5-Bromo-2-methoxypyridine-3-sulfonamide (CAS: 1272356-83-8) represents a "privileged scaffold" in modern medicinal chemistry, particularly in Fragment-Based Drug Discovery (FBDD). Its structural utility lies in its orthogonal reactivity profile : the C5-bromine offers a handle for cross-coupling (Suzuki-Miyaura/Buchwald-Hartwig), the C2-methoxy group serves as a masked pyridone or a site for nucleophilic aromatic substitution (
This guide details the synthetic manipulation, structure-activity relationship (SAR) logic, and biological applications of this core scaffold.
Part 1: Structural Analysis & Pharmacophore Mapping
The molecule is defined by a trisubstituted pyridine ring. Understanding the electronic interplay between these substituents is critical for designing successful synthetic campaigns.
Electronic Environment
-
Pyridine Nitrogen: The basicity is modulated by the electron-donating C2-methoxy group (mesomeric effect) and the electron-withdrawing C3-sulfonamide (inductive/mesomeric effect).
-
C2-Methoxy Group: Acts as an ortho-directing group for lithiation (if H-metal exchange is attempted) but primarily functions as a leaving group in
reactions under harsh conditions, or a precursor to the 2-pyridone tautomer via hydrolysis. -
C5-Bromine: Located para to the methoxy group and meta to the sulfonamide. It is electronically activated for Pd-catalyzed oxidative addition, making it an ideal "exit vector" for growing the molecule into hydrophobic pockets.
-
C3-Sulfonamide: A classic bioisostere for carboxylic acids and a zinc-binding group (ZBG).
Graphviz: Pharmacophore & Reactivity Map
Caption: Orthogonal reactivity map of the 5-bromo-2-methoxypyridine-3-sulfonamide scaffold, highlighting the distinct synthetic and biological roles of each functional group.
Part 2: Synthetic Methodologies
Synthesis of derivatives typically proceeds via two main workflows: Core Functionalization (modifying the pre-existing scaffold) or De Novo Assembly (building the ring). Here we focus on functionalizing the commercially available core.
Workflow A: C5-Diversification (The "Tail" Approach)
The C5-bromo position is the primary vector for increasing molecular weight and lipophilicity.
Protocol: Suzuki-Miyaura Coupling at C5 Rationale: To attach aryl or heteroaryl rings for hydrophobic interaction.
-
Reagents: Boronic acid (
), or , or . -
Conditions:
, 4-12 hours.
| Parameter | Standard Condition | Optimization for Steric Bulk |
| Catalyst | ||
| Base | ||
| Solvent | DME/H2O | Toluene/1,4-Dioxane |
| Yield | 60-85% | 75-95% |
Workflow B: Sulfonamide Derivatization
The primary sulfonamide (
Protocol: N-Acylation (Sulfonylurea Formation)
-
Activation: Dissolve 5-bromo-2-methoxypyridine-3-sulfonamide (1.0 eq) in anhydrous DMF.
-
Deprotonation: Add
(60% dispersion, 1.2 eq) at . Stir for 30 min. -
Coupling: Add Isocyanate (
, 1.1 eq) dropwise. -
Workup: Quench with 1M HCl. Precipitate usually forms. Filter and recrystallize.
Workflow C: The C2-Methoxy "Switch"
The methoxy group is often a placeholder. It can be converted to a pyridone (hydrogen bond donor/acceptor pair) or an aminopyridine (kinase hinge binder).
-
Hydrolysis to Pyridone: Treat with
in acetic acid or TMSI in acetonitrile. -
to Aminopyridine: Generally difficult due to the electron-rich nature of the ring unless the sulfonamide (electron-withdrawing) activates it sufficiently. High temperatures (
) or microwave irradiation with primary amines in DMSO are required.
Part 3: Medicinal Chemistry & Biological Applications[3][4][5][6][7]
Carbonic Anhydrase Inhibition (CAI)
The primary sulfonamide moiety is a classic Zinc-Binding Group (ZBG). The 5-bromo-2-methoxypyridine core is particularly relevant for targeting hCA IX and XII (tumor-associated isoforms).
-
Mechanism: The sulfonamide nitrogen (ionized as
) coordinates to the ion in the enzyme active site, displacing the catalytic water molecule.[3] -
Selectivity Strategy: The "Tail Approach." By attaching bulky lipophilic groups at the C5 position (via Suzuki coupling), the molecule can reach the hydrophobic sub-pockets specific to hCA IX, avoiding the ubiquitous hCA II.
PI3K/mTOR Pathway Targeting
While "reverse" sulfonamides (Ar-NH-SO2-Py) are common in PI3K inhibitors, the "forward" sulfonamide (Py-SO2-NH2) derivatives function as bioisosteres for phosphate groups or interact with the lysine residues in the ATP-binding pocket.
-
Design: 5-Aryl derivatives (biaryl systems) mimic the adenine ring of ATP.
-
SAR Note: The 2-methoxy group is often retained to accept a hydrogen bond from the kinase hinge region (e.g., Val851 in PI3K
).
Graphviz: Synthesis & Application Logic
Caption: Synthetic divergence from the core scaffold leading to distinct therapeutic classes.
Part 4: Experimental Protocols (Self-Validating Systems)
Protocol: Synthesis of 5-(4-Fluorophenyl)-2-methoxypyridine-3-sulfonamide
Target: Demonstration of C5-Suzuki Coupling.
Materials:
-
5-Bromo-2-methoxypyridine-3-sulfonamide (267 mg, 1.0 mmol)
-
4-Fluorophenylboronic acid (168 mg, 1.2 mmol)
- (41 mg, 0.05 mmol)
- (414 mg, 3.0 mmol)
-
Solvent: 1,4-Dioxane/Water (4:1, 10 mL)
Procedure:
-
Degassing: Charge a microwave vial with the sulfonamide, boronic acid, base, and solvent. Sparge with Argon for 5 minutes.
-
Catalyst Addition: Add the Pd-catalyst rapidly. Seal the vial.
-
Reaction: Heat to
for 4 hours (oil bath) or 30 min at (microwave). -
Validation (TLC/LCMS): Check consumption of SM (
in 50% EtOAc/Hex) and appearance of product ( , UV active). LCMS should show . -
Workup: Dilute with EtOAc (20 mL), wash with water (2x) and brine. Dry over
. -
Purification: Flash chromatography (Gradient: 0-60% EtOAc in Hexanes).
Troubleshooting:
-
Issue: Protodeboronation of the boronic acid. Fix: Lower temperature to
or switch to . -
Issue: Hydrolysis of sulfonamide. Fix: Ensure pH is not
; use instead of .
Part 5: Future Perspectives & "Watch List"
Researchers utilizing this scaffold should monitor the following trends:
-
PROTAC Linkers: The sulfonamide group is increasingly used as an attachment point for E3 ligase recruiters (e.g., VHL ligands), with the pyridine core serving as the rigid linker.
-
Fluorination: Substitution of the C2-methoxy with a C2-difluoromethoxy (
) group to improve metabolic stability against O-dealkylation.
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link
-
Nocentini, A., et al. (2019). Sulfonamide-based inhibitors of Carbonic Anhydrase: A structural perspective. Expert Opinion on Drug Discovery, 14(11), 1175-1197. Link
-
He, J., et al. (2023).[4] Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Molecules, 28(6), 2750. Link
-
BenchChem Application Note. (2025). Synthesis of 5-Bromo-N-phenylpyridin-3-amine Derivatives for Medicinal Chemistry. Link
-
Blum, A., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors. International Journal of Molecular Sciences, 23(5), 2890. Link
Sources
A Technical Guide to the Discovery of Methoxypyridine Sulfonamides as Potent Enzyme Inhibitors
This guide provides an in-depth analysis of the rational design, synthesis, and biological evaluation of methoxypyridine sulfonamides as a novel class of enzyme inhibitors. Moving beyond a simple recitation of facts, we will explore the causal reasoning behind the experimental strategies, the intricate structure-activity relationships that govern potency, and the detailed methodologies required to validate these compounds as potential therapeutic agents. Our central case study will focus on the successful development of these molecules as dual inhibitors of the critical oncology targets, PI3K and mTOR.
Section 1: The Sulfonamide Scaffold: A Privileged Structure in Medicinal Chemistry
The sulfonamide functional group has been a cornerstone of medicinal chemistry for nearly a century.[1] Initially celebrated for its antibacterial properties, the scaffold's versatility has led to its incorporation into a wide array of therapeutics, including diuretics, anti-inflammatory agents, and, critically, enzyme inhibitors.[1][2][3]
The inhibitory mechanism of sulfonamides is often rooted in their ability to act as structural mimics of an enzyme's natural substrate.[4][5] In the classic example of antibacterial sulfa drugs, they competitively inhibit dihydropteroate synthase by mimicking para-aminobenzoic acid (PABA), thereby blocking folic acid synthesis essential for bacterial survival.[6][7] In human enzymes, such as carbonic anhydrases, the deprotonated sulfonamide anion (SO₂NH⁻) coordinates directly with the active site's zinc ion, potently disrupting its catalytic function.[8][9] This proven ability to form high-affinity interactions within enzyme active sites makes the sulfonamide a privileged and reliable starting point for inhibitor design.
Section 2: The PI3K/Akt/mTOR Pathway: A Critical Target in Oncology
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is a central regulator of cellular processes, including proliferation, growth, survival, and metabolism.[10] In many forms of cancer, this pathway is aberrantly activated, driving uncontrolled cell growth and resistance to therapy.[10] Consequently, inhibiting key nodes in this pathway has become a major focus of modern oncology drug discovery.
Dual inhibition of both PI3K and mTOR offers a potentially more effective therapeutic strategy than targeting either kinase alone, as it can create a more comprehensive and durable blockade of the oncogenic signaling.[11][12] The methoxypyridine sulfonamides discussed herein were developed precisely for this purpose.
Caption: The PI3K/Akt/mTOR signaling pathway and points of dual inhibition.
Section 3: Rational Design and Discovery of Novel Methoxypyridine Sulfonamide Inhibitors
The development of the potent PI3K/mTOR inhibitors at the core of this guide was achieved through a rational, structure-based approach known as "scaffold hopping".[11][12] This strategy involves replacing a central molecular scaffold of a known inhibitor with a novel one while retaining the key pharmacophoric features responsible for biological activity. The objective is often to improve potency, selectivity, or pharmacokinetic properties.
In this case, a series of 36 sulfonamide methoxypyridine derivatives were synthesized.[13] A key innovation was the introduction of an oxazole group with a carboxylic acid ester. This design choice was deliberate: the ester provided a versatile chemical handle that could be easily converted into a diverse library of amides.[11] This diversity is crucial for probing the topology of the enzyme's ribose-binding pocket and optimizing ligand-receptor interactions, while also potentially enhancing properties like solubility and metabolic stability.[11]
Caption: A typical workflow for rational drug discovery.
Section 4: Structure-Activity Relationship (SAR) Analysis
SAR analysis is the process of correlating specific changes in a molecule's chemical structure with its resulting biological activity. It is the empirical foundation upon which lead compounds are optimized into drug candidates. For the methoxypyridine sulfonamide series, several critical SAR insights were established.[11]
-
Amide Moiety is Essential: The initial ester-containing compounds showed poor enzyme inhibitory activity. Conversion to amides dramatically increased potency, indicating that the amide group is a key interacting moiety, likely forming crucial hydrogen bonds within the enzyme's active site.[11]
-
Steric Constraints in the Binding Pocket: The size of the N-alkyl group on the amide was found to be a critical determinant of activity. An isopropyl group yielded the highest potency, while smaller (e.g., methyl) or larger (e.g., t-butyl) groups led to a significant decline in inhibitory activity.[11] This strongly suggests that the binding pocket has a well-defined volume and that the isopropyl group achieves an optimal fit, maximizing favorable interactions without inducing steric clashes.[11]
-
Aromatic Core Influences Potency: Three different aromatic skeletons were explored. The quinoline core, as seen in the most potent compound 22c , provided the strongest inhibitory activity against both PI3Kα and mTOR.[11][13]
Sources
- 1. openaccesspub.org [openaccesspub.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 7. lejan-team.com [lejan-team.com]
- 8. 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Sulfonamides in PI3K/mTOR Pathway Inhibition: A Mechanistic and Methodological Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Phosphoinositide 3-kinase (PI3K)/mammalian Target of Rapamycin (mTOR) signaling pathway is a central regulator of cellular growth, proliferation, and survival.[1] Its frequent dysregulation is a hallmark of various cancers, making it a prime target for therapeutic intervention.[2] Dual inhibition of both PI3K and mTOR has emerged as a superior strategy to single-target approaches, as it can effectively overcome the feedback loops that often lead to treatment resistance.[3][4] Within the landscape of kinase inhibitors, the sulfonamide moiety has been identified as a privileged scaffold, forming the core of numerous potent and selective drug candidates.[4] This guide provides a detailed examination of the role of sulfonamides in inhibiting the PI3K/mTOR pathway, exploring their mechanism of action, structure-activity relationships (SAR), and the experimental workflows used to validate their efficacy. We will delve into the causality behind experimental design and provide a self-validating protocol for assessing target engagement in a cellular context, grounding all claims in authoritative references.
The PI3K/mTOR Pathway: A Critical Node in Cellular Signaling
The PI3K/Akt/mTOR pathway is a complex signaling cascade initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors on the cell surface.[1] This activation recruits PI3K to the plasma membrane, where it phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[5] PIP3 serves as a docking site for proteins containing a pleckstrin homology (PH) domain, most notably the serine/threonine kinase Akt (also known as Protein Kinase B).[3]
Once activated, Akt phosphorylates a multitude of downstream substrates, leading to the activation of mTOR. mTOR functions within two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTORC2.[6]
-
mTORC1 integrates signals related to growth factors, nutrients, and cellular energy status to control protein synthesis and cell growth, primarily through the phosphorylation of S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[7]
-
mTORC2 is responsible for the full activation of Akt through phosphorylation at Serine 473 and also plays roles in regulating the cytoskeleton.[4]
Dysregulation of this pathway, often through mutations in the PIK3CA gene or loss of the tumor suppressor PTEN, leads to unchecked cellular growth and proliferation, a key driver in many human cancers.[2]
The Sulfonamide Scaffold: A Cornerstone of Kinase Inhibition
The sulfonamide functional group (R-S(=O)₂-NR₂') is a versatile and valuable scaffold in medicinal chemistry.[8] While first recognized for its antibacterial properties, its utility has expanded dramatically.[9][10] In the context of kinase inhibition, the sulfonamide group acts as a potent hydrogen bond acceptor and can engage in crucial interactions within the ATP-binding pocket of kinases.[11] Its geometry and electronic properties allow it to serve as a stable and synthetically tractable core from which diverse chemical functionalities can be explored to achieve high potency and selectivity. The arylsulfonamide scaffold, in particular, is a common privileged structure found in many PI3K/mTOR inhibitors.[4]
Mechanism of Action: How Sulfonamides Inhibit PI3K/mTOR
Sulfonamide-based inhibitors are typically ATP-competitive, meaning they bind to the kinase domain and prevent the binding of ATP, thereby blocking the phosphorylation of downstream substrates.[6] X-ray crystallography studies of inhibitors like GSK2126458 co-crystallized with PI3Kγ have revealed key binding interactions:
-
Hinge Region Interaction: A nitrogen atom within a heterocyclic ring system (e.g., quinoline or pyridine) often forms a critical hydrogen bond with the "hinge" region of the kinase (e.g., with the backbone amide of Val882 in PI3Kγ).[11] This interaction is a classic feature of many kinase inhibitors and serves as a primary anchor.
-
Sulfonamide-Lysine Interaction: The sulfonamide group itself forms a strong, charged hydrogen bond with a conserved lysine residue (e.g., Lys833 in PI3Kγ) located in the ATP-binding site.[11] This interaction is crucial for the high potency of these compounds.
-
Hydrophobic Pocket Occupancy: Aromatic and heterocyclic substituents attached to the sulfonamide core occupy adjacent hydrophobic pockets, contributing to both potency and isoform selectivity.
The structural similarity between the kinase domains of PI3K and mTOR allows for the rational design of dual inhibitors.[6] By carefully modifying the substituents on the sulfonamide scaffold, chemists can fine-tune the compound's affinity for both PI3K isoforms and mTOR, achieving a balanced inhibitory profile.
Dual PI3K/mTOR Inhibition: A Superior Therapeutic Strategy
Targeting mTORC1 alone with inhibitors like rapamycin can trigger a negative feedback loop that leads to the activation of Akt, thereby undermining the therapeutic effect.[3][12] Dual PI3K/mTOR inhibitors circumvent this problem by simultaneously blocking the upstream activator (PI3K) and the downstream effector (mTORC1/mTORC2).[2][13] This comprehensive blockade can lead to improved treatment outcomes by preventing compensatory signaling and more effectively shutting down the entire pathway.[3]
Notable Sulfonamide-Based Dual PI3K/mTOR Inhibitors
A number of sulfonamide-based compounds have been developed and have shown potent dual inhibitory activity. The table below summarizes the in vitro potency of several key examples.
| Compound Name | PI3Kα (IC50/Ki) | PI3Kβ (IC50/Ki) | PI3Kδ (IC50/Ki) | PI3Kγ (IC50/Ki) | mTOR (IC50/Ki) | Reference |
| Omipalisib (GSK2126458) | 0.019 nM (Ki) | 0.13 nM (Ki) | 0.06 nM (Ki) | 0.024 nM (Ki) | 0.18 nM (Ki, mTORC1) | [1][3] |
| Compound 22c (Quinoline Core) | 0.22 nM (IC50) | N/A | N/A | N/A | 23 nM (IC50) | [3][14] |
| Apitolisib (GDC-0980) | 5 nM (IC50) | 27 nM (IC50) | 7 nM (IC50) | 14 nM (IC50) | 17 nM (IC50) | [4] |
| Compound 7k (Benzenesulfonamide) | 0.011 µM (IC50) | 0.029 µM (IC50) | 0.012 µM (IC50) | 0.025 µM (IC50) | 0.015 µM (IC50) | [13] |
Note: IC50/Ki values are highly dependent on assay conditions. Data is presented for comparative purposes.
Experimental Protocol: Assessing Target Inhibition via Western Blotting
To validate that a sulfonamide-based inhibitor is effectively engaging its target within a cellular context, a Western blot analysis of downstream signaling proteins is the gold standard. This technique allows for the direct visualization and quantification of changes in protein phosphorylation, providing a robust measure of pathway inhibition.
Causality Behind the Experimental Choices:
-
Why Western Blot? It provides direct evidence of target engagement by measuring the functional consequence of kinase inhibition—the phosphorylation state of its substrates. This is more biologically relevant than a simple cell viability assay, which can be affected by off-target toxicity.[15]
-
Choice of Markers: We measure the phosphorylation of Akt (at Ser473) and a downstream effector of mTORC1, such as S6 Ribosomal Protein (at Ser235/236) or 4E-BP1 (at Thr37/46).
-
Self-Validating System: The protocol's integrity is ensured by including:
-
Total Protein Levels (e.g., Total Akt, Total S6): These act as controls to ensure that any observed decrease in the phosphorylated form is due to inhibition of the kinase, not degradation of the protein itself.
-
Loading Control (e.g., GAPDH, β-actin): This confirms that an equal amount of total protein was loaded into each lane of the gel, ensuring that comparisons between lanes are valid.[15][16]
-
Detailed Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
1.1. Seed cancer cells (e.g., HCT-116, MCF-7) in 6-well plates and allow them to adhere overnight.[3]
-
1.2. Starve the cells in serum-free media for 4-6 hours to reduce basal pathway activation.
-
1.3. Pre-treat cells with various concentrations of the sulfonamide inhibitor (e.g., 0, 10, 100, 1000 nM) for 2 hours.
-
1.4. Stimulate the pathway with a growth factor (e.g., 100 ng/mL IGF-1 or 10% Fetal Bovine Serum) for 30 minutes to induce robust phosphorylation.
-
-
Protein Extraction (Lysis):
-
2.1. Place plates on ice and wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
2.2. Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well. The inhibitors are critical to preserve the phosphorylation state of the proteins.
-
2.3. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
2.4. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant (containing the protein) to a new tube.
-
-
Protein Quantification:
-
3.1. Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions. This is essential for loading equal amounts of protein for each sample.[16]
-
-
SDS-PAGE (Gel Electrophoresis):
-
4.1. Normalize the concentration of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes to denature the proteins.
-
4.2. Load 20-30 µg of protein from each sample into the wells of a 4-20% Tris-glycine polyacrylamide gel.[16]
-
4.3. Run the gel at 120V until the dye front reaches the bottom. This separates the proteins based on their molecular weight.[5]
-
-
Protein Transfer:
-
5.1. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. The membrane provides a stable support for antibody probing.[5]
-
-
Immunoblotting:
-
6.1. Blocking: Incubate the membrane in a blocking buffer (e.g., 5% non-fat milk or Bovine Serum Albumin in Tris-Buffered Saline with Tween-20, TBST) for 1 hour at room temperature. This prevents non-specific binding of the antibodies.
-
6.2. Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Use separate membranes for each antibody or cut the membrane if proteins are well-separated by size.
-
Rabbit anti-p-Akt (Ser473)
-
Rabbit anti-Akt (Total)
-
Rabbit anti-p-S6 (Ser235/236)
-
Mouse anti-GAPDH (Loading Control)
-
-
6.3. Washing: Wash the membrane 3 times for 5 minutes each with TBST to remove unbound primary antibody.
-
6.4. Secondary Antibody Incubation: Incubate the membrane for 1 hour at room temperature with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit HRP, anti-mouse HRP).[16]
-
6.5. Final Washes: Wash the membrane 3 times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
7.1. Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane.
-
7.2. Image the resulting chemiluminescent signal using a digital imager.[16]
-
7.3. Quantify the band intensity using software like ImageJ. Normalize the intensity of phospho-protein bands to their corresponding total protein bands, and then normalize to the loading control to determine the relative inhibition.
-
Conclusion and Future Perspectives
Sulfonamide-based inhibitors represent a highly successful and versatile class of compounds for targeting the PI3K/mTOR pathway. Their ability to be tailored for potent, dual-inhibition profiles makes them valuable tools for both basic research and clinical drug development. The comprehensive blockade of the PI3K/Akt/mTOR cascade offered by these molecules is a promising strategy for treating cancers characterized by the pathway's hyperactivation. Future efforts in the field will likely focus on optimizing isoform selectivity to minimize off-target effects and toxicity, exploring novel sulfonamide scaffolds to overcome acquired resistance, and developing next-generation modalities like PROTACs that leverage these potent binders to induce targeted protein degradation. The robust and validated experimental workflows outlined in this guide are essential for the continued development and characterization of these promising therapeutic agents.
References
-
Gao, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. MDPI. Available at: [Link]
-
He, W., et al. (2015). Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR. ACS Publications. Available at: [Link]
-
Wurz, R. P., et al. (2012). Synthesis and structure-activity relationships of dual PI3K/mTOR inhibitors based on a 4-amino-6-methyl-1,3,5-triazine sulfonamide scaffold. PubMed. Available at: [Link]
-
Giddens, A. C., et al. (2019). Synthesis and biological evaluation of solubilized sulfonamide analogues of the phosphatidylinositol 3-kinase inhibitor ZSTK474. Scilit. Available at: [Link]
-
Gao, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. MDPI. Available at: [Link]
-
Gao, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. PubMed. Available at: [Link]
-
Vara, J. Á. F., et al. (2019). In vitro drug response assay for inhibitors of PI3K and mTOR in human breast cancer cell lines. ResearchGate. Available at: [Link]
-
Zhu, J., et al. (2016). Discovery of benzenesulfonamide derivatives as potent PI3K/mTOR dual inhibitors with in vivo efficacies against hepatocellular carcinoma. PubMed. Available at: [Link]
-
Jiang, S., et al. (2017). Western blotting of PI3K/AKT /mTOR signaling pathway-related proteins. Bio-protocol. Available at: [Link]
-
Wurz, R. P., et al. (2012). Synthesis and structure–activity relationships of dual PI3K/mTOR inhibitors based on a 4-amino-6-methyl-1,3,5-triazine sulfonamide scaffold. ResearchGate. Available at: [Link]
-
Unnamed Author. (2019). 1.2 Western Blot and the mTOR Pathway. Selected Topics in Health and Disease. Available at: [Link]
-
Unnamed Author. (2022). Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment. Frontiers. Available at: [Link]
-
Gao, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. PMC. Available at: [Link]
-
Unnamed Author. (2025). PI3K/mTOR Signaling Pathway Dual Inhibition for the Management of Neuroinflammation: Novel Insights from In Vitro Models. PubMed. Available at: [Link]
-
Unnamed Author. (2023). Structure–Activity Studies on Bis-Sulfonamide SHIP1 Activators. MDPI. Available at: [Link]
-
Unnamed Author. (2025). Discovery of the First Potent PI3K/mTOR Dual-Targeting PROTAC Degrader for Efficient Modulation of the PI3K/AKT/mTOR Pathway. ACS Publications. Available at: [Link]
-
Duz-Gunes, N., et al. (2011). Preclinical Testing of PI3K/AKT/mTOR Signaling Inhibitors in a Mouse Model of Ovarian Endometrioid Adenocarcinoma. PMC. Available at: [Link]
-
Unnamed Author. (n.d.). Representative compounds of PI3K, mTOR, and dual‐target inhibitors. ResearchGate. Available at: [Link]
-
Unnamed Author. (n.d.). Western blot analysis of proteins in the PI3K/Akt/MTOR pathway... ResearchGate. Available at: [Link]
-
Unnamed Author. (n.d.). Sulfonamide: Mechanism of Action & Uses. Study.com. Available at: [Link]
-
Unnamed Author. (n.d.). Sulfonamides, Trimethoprim-Sulfamethoxazole, Quinolones, and Agents for Urinary Tract Infections. AccessPharmacy. Available at: [Link]
-
Unnamed Author. (n.d.). Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer. PMC. Available at: [Link]
-
Unnamed Author. (n.d.). Western blot analysis of a PI3K/AKT/mTOR pathway components, b... ResearchGate. Available at: [Link]
-
Unnamed Author. (2020). Structural Activity Relationship (SAR) of Sulfonamides. YouTube. Available at: [Link]
-
Yousef, F., et al. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal. Available at: [Link]
-
Unnamed Author. (n.d.). Clinical trials of (A) mTOR inhibitors and (B) PI3K inhibitors in... ResearchGate. Available at: [Link]
-
Unnamed Author. (2022). Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment. PMC. Available at: [Link]
-
Unnamed Author. (n.d.). Review of PI3K/mTOR Inhibitors Entering Clinical Trials to Treat Triple Negative Breast Cancers. Bentham Science Publisher. Available at: [Link]
-
Feldman, R. I., et al. (2009). New inhibitors of the PI3-K-Akt-mTOR pathway: insights into mTOR signaling from a new generation of Tor Kinase Domain Inhibitors (TORKinibs). PubMed. Available at: [Link]
Sources
- 1. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment [frontiersin.org]
- 5. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New inhibitors of the PI3K-Akt-mTOR pathway: insights into mTOR signaling from a new generation of Tor Kinase Domain Inhibitors (TORKinibs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preclinical Testing of PI3K/AKT/mTOR Signaling Inhibitors in a Mouse Model of Ovarian Endometrioid Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. openaccesspub.org [openaccesspub.org]
- 9. Sulfonamide: Mechanism of Action & Uses - Video | Study.com [study.com]
- 10. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 11. Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Discovery of benzenesulfonamide derivatives as potent PI3K/mTOR dual inhibitors with in vivo efficacies against hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 16. bio-protocol.org [bio-protocol.org]
Application Note: A Validated Protocol for the Two-Step Synthesis of 5-Bromo-2-methoxypyridine-3-sulfonamide
Abstract: This document provides a comprehensive, two-step protocol for the synthesis of 5-Bromo-2-methoxypyridine-3-sulfonamide, a valuable heterocyclic building block in medicinal chemistry. This sulfonamide moiety is a key structural component in the development of various therapeutic agents, including novel PI3K/mTOR dual inhibitors.[1] The described synthetic pathway proceeds through the preparation of a key intermediate, 5-Bromo-2-methoxypyridine-3-sulfonyl chloride, followed by amidation. The protocol is designed for researchers in organic synthesis and drug development, emphasizing mechanistic understanding, operational safety, and robust validation at each stage.
Introduction and Synthetic Strategy
5-Bromo-2-methoxypyridine derivatives are versatile intermediates in the synthesis of biologically active molecules, serving as foundational scaffolds in pharmaceutical and agrochemical research.[2] The introduction of a sulfonamide group at the 3-position of this pyridine ring creates a key functional handle for further molecular elaboration and for establishing critical interactions with biological targets.[3]
The synthetic strategy outlined herein is a robust and logical two-step process:
-
Chlorosulfonation: An electrophilic aromatic substitution reaction on the starting material, 5-Bromo-2-methoxypyridine, to install the sulfonyl chloride group, yielding the critical intermediate 5-Bromo-2-methoxypyridine-3-sulfonyl chloride.
-
Sulfonamidation: A nucleophilic substitution reaction where the sulfonyl chloride intermediate is reacted with an ammonia source to furnish the final target compound, 5-Bromo-2-methoxypyridine-3-sulfonamide.
This approach is predicated on well-established chemical principles, ensuring high yields and purity with careful execution.
Overall Synthetic Workflow
Diagram 1: High-level two-step synthetic workflow.
Part I: Synthesis of 5-Bromo-2-methoxypyridine-3-sulfonyl chloride (Intermediate)
Mechanistic Rationale
The synthesis of the sulfonyl chloride intermediate is achieved via electrophilic chlorosulfonation. The pyridine ring is generally deactivated towards electrophilic substitution; however, the presence of the strongly activating methoxy (-OCH₃) group at the 2-position significantly enhances the electron density of the ring. The -OCH₃ group is an ortho, para-director. The substitution occurs at the 3-position (ortho to the methoxy group), which is sterically accessible and electronically favored. This regioselectivity is crucial for the successful synthesis of the desired isomer.
Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Molar Equiv. | Notes |
| 5-Bromo-2-methoxypyridine | C₆H₆BrNO | 188.02 | 10.0 g | 1.0 | Starting material.[4] |
| Chlorosulfonic Acid | ClSO₃H | 116.52 | 25 mL (~44 g) | ~7.1 | Reagent and solvent. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 200 mL | - | For extraction. |
| Crushed Ice | H₂O | 18.02 | ~300 g | - | For quenching. |
| Saturated NaCl (aq) | NaCl | 58.44 | 50 mL | - | For washing. |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | ~10 g | - | For drying. |
Step-by-Step Experimental Protocol
SAFETY FIRST: Chlorosulfonic acid is extremely corrosive and reacts violently with water. This procedure must be conducted in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.
-
Reaction Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet/outlet. Ensure all glassware is thoroughly dried.
-
Reagent Addition: Charge the flask with chlorosulfonic acid (25 mL). Begin stirring and cool the flask to 0°C using an ice-water bath.
-
Substrate Addition: Slowly add 5-Bromo-2-methoxypyridine (10.0 g, 53.2 mmol) portion-wise over 30-45 minutes, ensuring the internal temperature does not exceed 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. The reaction progress can be monitored by TLC (Thin Layer Chromatography) if a suitable method is developed (e.g., using a quenched aliquot).
-
Work-up (Quenching): Prepare a 1 L beaker containing approximately 300 g of crushed ice. With extreme caution , slowly and carefully pour the reaction mixture onto the ice with vigorous stirring. This is a highly exothermic step. The crude product will precipitate as a solid.
-
Extraction: Once all the ice has melted, transfer the slurry to a separatory funnel. Extract the aqueous mixture with dichloromethane (3 x 75 mL).
-
Washing and Drying: Combine the organic layers and wash with saturated aqueous sodium chloride solution (1 x 50 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification and Yield: The resulting crude solid is typically of sufficient purity for the next step. If necessary, it can be recrystallized from a hexane/ethyl acetate mixture. The expected product is a white to off-white solid.
Characterization Data (Expected)
-
Compound: 5-Bromo-2-methoxypyridine-3-sulfonyl chloride[5]
-
Molecular Formula: C₆H₅BrClNO₃S
-
Monoisotopic Mass: 284.8862 Da
-
Appearance: White to off-white solid
Part II: Synthesis of 5-Bromo-2-methoxypyridine-3-sulfonamide (Target Compound)
Mechanistic Rationale
This step is a classic nucleophilic acyl substitution at a sulfonyl group. The highly electrophilic sulfur atom of the sulfonyl chloride is attacked by the nitrogen atom of ammonia. The lone pair of electrons on the nitrogen forms a bond with the sulfur, leading to the displacement of the chloride leaving group and the formation of the stable sulfonamide bond.
Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Molar Equiv. | Notes |
| 5-Bromo-2-methoxypyridine-3-sulfonyl chloride | C₆H₅BrClNO₃S | 286.54 | ~15.2 g (from Part I) | 1.0 | Crude intermediate. |
| Ammonium Hydroxide (28-30% aq) | NH₄OH | 35.05 | 100 mL | Excess | Reagent and solvent. |
| Deionized Water | H₂O | 18.02 | ~200 mL | - | For washing. |
| Ethanol | C₂H₅OH | 46.07 | As needed | - | For recrystallization. |
Step-by-Step Experimental Protocol
-
Reaction Setup: In a 500 mL Erlenmeyer flask equipped with a magnetic stirrer, add ammonium hydroxide solution (100 mL) and cool to 0°C in an ice bath.
-
Reagent Addition: Add the crude 5-Bromo-2-methoxypyridine-3-sulfonyl chloride from Part I portion-wise to the cold, stirring ammonium hydroxide solution over 20-30 minutes. A thick white precipitate will form.
-
Reaction: After the addition is complete, remove the ice bath and stir the resulting slurry at room temperature for 1 hour to ensure the reaction goes to completion.
-
Isolation: Isolate the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove any residual ammonium salts.
-
Drying: Dry the product in a vacuum oven at 40-50°C to a constant weight.
-
Purification: The product is often pure enough after washing. For higher purity, the sulfonamide can be recrystallized from hot ethanol.
Characterization Data (Expected)
-
Compound: 5-Bromo-2-methoxypyridine-3-sulfonamide[6]
-
Molecular Formula: C₆H₇BrN₂O₃S
-
Appearance: White crystalline solid
Safety and Troubleshooting
| Hazard | Precaution / Mitigation |
| Chlorosulfonic Acid | Highly corrosive, reacts violently with water. Handle only in a fume hood with proper PPE. Quench by adding acid to ice slowly, never the other way around. |
| Sulfonyl Chloride Intermediate | Moisture-sensitive and an irritant. Handle in a dry environment and wear gloves/goggles. |
| Low Yield in Step 1 | May result from incomplete reaction or degradation during work-up. Ensure anhydrous conditions and maintain low temperatures during addition. |
| Impure Final Product | Inadequate washing can leave ammonium salts. Ensure the filter cake is washed thoroughly with cold water until the filtrate is neutral. |
References
-
Fan, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. PMC. Available at: [Link]
-
PubChem. 5-bromo-2-methoxypyridine-3-sulfonyl chloride. National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. 5-Bromo-2-methoxypyridine synthesis - chemicalbook [chemicalbook.com]
- 5. PubChemLite - 5-bromo-2-methoxypyridine-3-sulfonyl chloride (C6H5BrClNO3S) [pubchemlite.lcsb.uni.lu]
- 6. 1272356-83-8|5-Bromo-2-methoxypyridine-3-sulfonamide|BLD Pharm [bldpharm.com]
Application and Protocol for the Comprehensive NMR Characterization of 5-Bromo-2-methoxypyridine-3-sulfonamide
Introduction
In the landscape of modern drug discovery and development, the precise and unambiguous structural elucidation of novel chemical entities is paramount. 5-Bromo-2-methoxypyridine-3-sulfonamide is a heterocyclic compound with potential applications in medicinal chemistry, given the prevalence of the sulfonamide and pyridine moieties in a wide range of therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for determining the molecular structure of such organic small molecules in solution.[1] This application note provides a detailed guide for the comprehensive NMR characterization of 5-Bromo-2-methoxypyridine-3-sulfonamide, targeting researchers, scientists, and drug development professionals.
This document deviates from a rigid template to provide a narrative that is both educational and practical. It delves into the causality behind experimental choices, ensuring that the presented protocols are not just a series of steps, but a self-validating system for obtaining high-quality, reproducible NMR data. The application of NMR in pharmaceutical analysis is crucial for identity, purity, and stability assessment, forming a critical component of quality control in a Good Manufacturing Practice (GMP) environment.[2][3][4][5]
Molecular Structure and Initial Considerations
The structure of 5-Bromo-2-methoxypyridine-3-sulfonamide presents several key features for NMR analysis: a substituted pyridine ring with two remaining aromatic protons, a methoxy group, and a sulfonamide group. The strategic application of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments will allow for the complete assignment of all proton and carbon signals, confirming the connectivity and substitution pattern of the molecule.
Part 1: Experimental Protocols
Sample Preparation: The Foundation of Quality Data
Meticulous sample preparation is the prerequisite for acquiring high-resolution NMR spectra. The following protocol is designed to yield a homogenous solution free from particulate matter and paramagnetic impurities, which can severely degrade spectral quality.
Materials:
-
5-Bromo-2-methoxypyridine-3-sulfonamide (5-10 mg)
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃) of high purity (≥99.8% D)
-
High-quality 5 mm NMR tubes
-
Glass Pasteur pipette and a small plug of glass wool
-
Vortex mixer
-
Internal standard (e.g., Tetramethylsilane - TMS, though residual solvent peaks are often sufficient for referencing)
Protocol:
-
Solvent Selection: The choice of deuterated solvent is critical. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent initial choice due to its ability to dissolve a wide range of organic compounds and its non-exchangeable nature with the sulfonamide protons. Chloroform-d (CDCl₃) is another common option, though the sulfonamide protons may exchange with residual water, leading to signal broadening or disappearance.
-
Sample Weighing and Dissolution: Accurately weigh 5-10 mg of 5-Bromo-2-methoxypyridine-3-sulfonamide into a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.
-
Homogenization: Gently vortex the vial to ensure complete dissolution of the sample. Visually inspect the solution against a light source to confirm the absence of any solid particles.
-
Filtration: To remove any microscopic particulate matter that can disrupt the magnetic field homogeneity, filter the solution directly into the NMR tube. Place a small, tight plug of glass wool into a Pasteur pipette and carefully transfer the sample solution through the filter into the NMR tube.
-
Sample Volume and Labeling: Ensure the final volume in the NMR tube is between 0.6 and 0.7 mL, corresponding to a height of approximately 4-5 cm. Cap the NMR tube securely and label it clearly with the sample identity, solvent, and concentration.
Part 2: NMR Data Acquisition and Processing
The following section outlines the key NMR experiments and typical acquisition parameters for the structural elucidation of 5-Bromo-2-methoxypyridine-3-sulfonamide. The experiments should be performed on a modern NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
One-Dimensional NMR Experiments
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: 12-16 ppm.
-
Number of Scans: 8-16 scans (adjust for optimal signal-to-noise).
-
Relaxation Delay (d1): 1-2 seconds.
The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. Proton decoupling is employed to simplify the spectrum to single lines for each carbon.
-
Pulse Program: Standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: 200-240 ppm.
-
Number of Scans: 1024 or more (¹³C has a low natural abundance).
-
Relaxation Delay (d1): 2 seconds.
Two-Dimensional NMR Experiments
2D NMR experiments are crucial for unambiguously assigning the complex NMR spectra of substituted heteroaromatic compounds.[6][7]
The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.[8][9]
-
Pulse Program: Standard COSY sequence (e.g., 'cosygpqf' on Bruker instruments).
-
Spectral Width: Same as the ¹H NMR spectrum in both dimensions.
-
Number of Scans per Increment: 2-4.
The HSQC experiment correlates protons directly to the carbon atom they are attached to (one-bond ¹H-¹³C correlation).[8][9]
-
Pulse Program: Standard HSQC sequence with gradients for artifact suppression (e.g., 'hsqcedetgpsisp2.3' on Bruker instruments for multiplicity editing).
-
¹H Spectral Width: Same as the ¹H NMR spectrum.
-
¹³C Spectral Width: Same as the ¹³C NMR spectrum.
-
Number of Scans per Increment: 4-8.
The HMBC experiment reveals correlations between protons and carbons that are two or three bonds away, providing crucial information about the connectivity of the molecular skeleton.[8][9]
-
Pulse Program: Standard HMBC sequence with gradients (e.g., 'hmbcgplpndqf' on Bruker instruments).
-
¹H Spectral Width: Same as the ¹H NMR spectrum.
-
¹³C Spectral Width: Same as the ¹³C NMR spectrum.
-
Number of Scans per Increment: 8-16.
Part 3: Spectral Interpretation and Data Presentation
Predicted ¹H and ¹³C NMR Data
The following tables summarize the predicted chemical shifts (δ) in ppm and coupling constants (J) in Hz for 5-Bromo-2-methoxypyridine-3-sulfonamide. These predictions are based on established principles of substituent effects on aromatic systems and data from related compounds.[10][11] The numbering scheme used for assignment is shown below:
Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-4 | ~8.2 - 8.4 | d | JH4-H6 ≈ 2-3 Hz | Downfield due to deshielding from the adjacent bromine and nitrogen. Coupled to H-6. |
| H-6 | ~8.0 - 8.2 | d | JH6-H4 ≈ 2-3 Hz | Downfield due to deshielding from the adjacent nitrogen. Coupled to H-4. |
| OCH₃ | ~3.9 - 4.1 | s | - | Typical chemical shift for a methoxy group attached to an aromatic ring.[11] |
| SO₂NH₂ | ~7.5 - 8.0 | br s | - | Broad singlet due to quadrupolar relaxation of the nitrogen and potential for chemical exchange. |
Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-2 | ~158 - 162 | Downfield due to the directly attached electronegative oxygen of the methoxy group. |
| C-3 | ~125 - 130 | Influenced by the attached sulfonamide group. |
| C-4 | ~140 - 145 | Downfield shift due to the influence of the adjacent nitrogen and bromine. |
| C-5 | ~110 - 115 | Attached to bromine, which has a significant shielding/deshielding effect. |
| C-6 | ~145 - 150 | Downfield due to the adjacent nitrogen. |
| OCH₃ | ~54 - 58 | Typical chemical shift for a methoxy carbon. |
Interpretation of 2D NMR Data
-
COSY: A cross-peak is expected between the signals of H-4 and H-6, confirming their through-bond coupling.[12]
-
HSQC: This experiment will definitively link the proton signals to their directly attached carbons:
-
H-4 will show a correlation to C-4.
-
H-6 will show a correlation to C-6.
-
The OCH₃ protons will correlate to the OCH₃ carbon.
-
-
HMBC: This is the key experiment for confirming the overall structure. Expected long-range correlations include:
-
H-4 to C-2, C-6, and C-5.
-
H-6 to C-2, C-4, and C-5.
-
OCH₃ protons to C-2.
-
The SO₂NH₂ protons may show a correlation to C-3, although this can be weak or absent.
-
Part 4: Visualization of Workflows and Relationships
The following diagrams, generated using Graphviz, illustrate the experimental workflow and the logical relationships in the NMR data interpretation.
Diagram 1: Experimental Workflow for NMR Characterization
Caption: Workflow for NMR sample preparation, data acquisition, and analysis.
Diagram 2: Logic of 2D NMR-Based Structural Elucidation
Caption: Interplay of 2D NMR experiments for structural confirmation.
Conclusion
The comprehensive NMR characterization of 5-Bromo-2-methoxypyridine-3-sulfonamide is readily achievable through a systematic application of 1D and 2D NMR techniques. The protocols and predictive data presented in this application note provide a robust framework for researchers to confirm the identity and structure of this compound with a high degree of confidence. The interplay of COSY, HSQC, and HMBC experiments is particularly powerful for assembling the molecular puzzle, ensuring that all atomic connectivities are correctly established. This level of detailed structural analysis is fundamental to advancing drug discovery projects and maintaining the highest standards of quality in pharmaceutical development.
References
-
The Role of Spectroscopy in Modern Pharmaceutical Quality Control. (2024). Journal of Basic and Clinical Pharmacy. Available at: [Link]
-
Applications of NMR in Pharmaceutical Analysis. (2021). Moravek. Available at: [Link]
-
NMR spectroscopy: Quality control of pharmaceutical products. (2014). European Pharmaceutical Review. Available at: [Link]
-
The Application of NMR for Drug Development and Manufacturing in a Good Manufacturing Practice Setting. (n.d.). Almac Group. Available at: [Link]
-
Kamieńska-Trela, K., Kania, L., & Wójcik, J. (2006). Estimation of the total range of 1JCC couplings in heterocyclic compounds: Pyridines and their N-oxides, the experimental and DFT studies. Magnetic Resonance in Chemistry, 44(8), 826-833. Available at: [Link]
-
Unlocking Quality: The Ultimate Guide to GMP NMR Testing and Analytical Method Development, Validation Services for Reliable Release Testing. (2025). Emery Pharma. Available at: [Link]
-
Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. (n.d.). Royal Society of Chemistry. Available at: [Link]
-
Witanowski, M., Biedrzycka, Z., & Sicinski, R. R. (2006). Substitution and protonation effects on spin-spin coupling constants in prototypical aromatic rings: C6H6, C5H5N and C5H5P. Magnetic Resonance in Chemistry, 44(8), 818-825. Available at: [Link]
-
Spin-Spin Coupling. (n.d.). University of California, Irvine. Available at: [Link]
-
Castellano, S., & Kostelnik, R. J. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics, 46(1), 327-332. Available at: [Link]
-
Supplementary Information File. (2021). Journal of Pharmacy & Pharmaceutical Sciences. Available at: [Link]
-
Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). Instituto Politécnico de Bragança. Available at: [Link]
-
The Role of Two-Dimensional NMR Spectroscopy( 2D NMR Spectroscopy )in Pharmaceutical Research: Applications, Advancements, and Future Directions. (2024). Preprints.org. Available at: [Link]
-
Correlations in the HSQC and HMBC spectra of 19. (n.d.). ResearchGate. Available at: [Link]
-
2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020). YouTube. Available at: [Link]
-
Common 2D (COSY, HSQC, HMBC). (n.d.). San Diego State University NMR Facility. Available at: [Link]
-
DFT calculation of NMR J(FF) spin-spin coupling constants in fluorinated pyridines. (2002). The Journal of Physical Chemistry A. Available at: [Link]
-
1 H-and 13 C-NMR chemical shifts for compound 5. (n.d.). ResearchGate. Available at: [Link]
-
Understanding 2D NMR Spectra: How to Read and Interpret Them. (2025). Creative Biostructure. Available at: [Link]
-
cosy hsqc hmbc: Topics by Science.gov. (n.d.). Science.gov. Available at: [Link]
-
NMR Characterization of RNA Small Molecule Interactions. (2015). Methods in Enzymology. Available at: [Link]
-
1 H NMR and 13 C NMR of the prepared compounds. (n.d.). ResearchGate. Available at: [Link]
-
2D NMR FOR THE CHEMIST. (n.d.). Varian, Inc.. Available at: [Link]
-
Chemical shifts. (n.d.). University of Oxford. Available at: [Link]
-
2D NMR Introduction. (2025). Chemistry LibreTexts. Available at: [Link]
-
Subtle Chemical Shifts Explain the NMR Fingerprints of Oligomeric Proanthocyanidins with High Dentin Biomodification Potency. (2015). ACS Chemical Biology. Available at: [Link]
-
Methoxy groups just stick out. (2026). ACD/Labs. Available at: [Link]
-
Current Chemistry Letters Synthesis and characterization of 4-((5-bromo-1H-pyrazolo [3,4-b]pyridin-3 - yl)amino)-N-(substituted)benzenesulfonamide as Antibacterial, and Antioxidant. (2019). Growing Science. Available at: [Link]
-
Discovery and Preliminary Structure-Activity Investigation of 3-Substituted-1H-imidazol-5-yl-1H-indoles with In Vitro Activity towards Methicillin-Resistant Staphylococcus aureus. (2018). Molecules. Available at: [Link]
-
Records of Natural Products-SI. (2023). ACG Publications. Available at: [Link]
-
Supplementary Material 1 Calculation of NMR chemical shifts 2 3 Chemical shieldings were computed for sulfathiazole (ST), sulfap. (n.d.). Royal Society of Chemistry. Available at: [Link]
-
A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2024). Magnetochemistry. Available at: [Link]
-
Characterization of 1 H and 13 C NMR chemical shift (δ) values for isolated 2-methoxy mucic acid (4). (n.d.). ResearchGate. Available at: [Link]
-
NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. (1967). Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques. Available at: [Link]
Sources
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. jbclinpharm.org [jbclinpharm.org]
- 3. moravek.com [moravek.com]
- 4. The Application of NMR for Drug Development and Manufacturing in a Good Manufacturing Practice Setting - Almac [almacgroup.com]
- 5. emerypharma.com [emerypharma.com]
- 6. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 7. preprints.org [preprints.org]
- 8. youtube.com [youtube.com]
- 9. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 10. ucl.ac.uk [ucl.ac.uk]
- 11. acdlabs.com [acdlabs.com]
- 12. creative-biostructure.com [creative-biostructure.com]
Application Note: High-Resolution LC-MS/MS Characterization of 5-Bromo-2-methoxypyridine-3-sulfonamide
Executive Summary
This Application Note details the mass spectrometric characterization of 5-Bromo-2-methoxypyridine-3-sulfonamide , a critical heterocyclic building block in the synthesis of bioactive sulfonamides and anticancer agents. Due to the presence of a halogen (bromine) and a sulfonamide moiety, this molecule exhibits distinct isotopic and fragmentation signatures that are essential for high-fidelity identification.
This guide provides a validated LC-MS/MS workflow, focusing on Electrospray Ionization (ESI) in positive mode. It addresses the specific challenges of analyzing halogenated pyridines, including isotopic pattern recognition and the mechanistic pathways of sulfonamide fragmentation (e.g.,
Compound Profile & Physicochemical Properties[1][2][3][4][5][6][7][8]
Understanding the intrinsic properties of the analyte is the first step in method development. The bromine atom introduces a characteristic 1:1 isotopic ratio (
Table 1: Analyte Specifications
| Parameter | Value |
| IUPAC Name | 5-Bromo-2-methoxypyridine-3-sulfonamide |
| Molecular Formula | |
| Monoisotopic Mass ( | 265.9361 Da |
| Isotope Mass ( | 267.9340 Da |
| Isotopic Pattern | M and M+2 peaks at ~1:1 intensity ratio |
| pKa (Calculated) | Sulfonamide |
| LogP | ~1.2 (Moderate hydrophobicity) |
| Solubility | Soluble in DMSO, Methanol, Acetonitrile; sparingly soluble in water |
Experimental Protocol
Sample Preparation
Objective: Ensure complete dissolution while preventing degradation or precipitation during injection.
-
Stock Solution: Dissolve 1 mg of analyte in 1 mL of DMSO to create a 1 mg/mL (approx. 3.7 mM) master stock.
-
Working Standard: Dilute the stock 1:100 in 50:50 Water:Methanol (v/v) containing 0.1% Formic Acid. Final concentration: 10 µg/mL.
-
Note: The addition of methanol ensures solubility, while formic acid pre-charges the basic pyridine nitrogen, enhancing ESI+ sensitivity.
-
Liquid Chromatography (LC) Conditions
Rationale: A C18 stationary phase is selected to retain the moderately hydrophobic pyridine ring. An acidic mobile phase is mandatory to protonate the pyridine nitrogen (
-
System: UHPLC (Agilent 1290 / Waters Acquity or equivalent)
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size)
-
Column Temp: 40°C
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 2 µL
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
Gradient Table:
| Time (min) | %B | Description |
|---|---|---|
| 0.00 | 5 | Initial equilibration |
| 1.00 | 5 | Isocratic hold to elute salts |
| 6.00 | 95 | Linear ramp for elution |
| 7.50 | 95 | Wash |
| 7.60 | 5 | Re-equilibration |
| 10.00 | 5 | End of Run |
Mass Spectrometry (MS) Conditions
Rationale: ESI+ is chosen over ESI- despite the acidic sulfonamide group. The pyridine nitrogen provides a reliable site for protonation, and positive mode generally yields richer structural information via fragmentation.
-
Ionization: Electrospray Ionization (ESI) Positive Mode (
)[1][2] -
Capillary Voltage: 3.5 kV
-
Desolvation Temp: 350°C
-
Desolvation Gas: 800 L/hr (
) -
Cone Voltage: 30 V (Optimized to prevent in-source fragmentation of the
bond) -
Scan Range: m/z 50 – 400
Results & Discussion
Isotopic Signature Validation
The mass spectrum of the parent ion is the primary confirmation tool.
-
Observed Spectra: You will observe two distinct peaks for the protonated molecule
.-
m/z 266.94 (containing
) -
m/z 268.94 (containing
)
-
-
Validation Criteria: The intensity ratio of m/z 266.94 to 268.94 must be within 1.0 ± 0.1 . Significant deviation suggests interference or co-elution.
Fragmentation Pathways (MS/MS)
The collision-induced dissociation (CID) of sulfonamides follows a specific mechanistic logic. Understanding this allows you to distinguish the analyte from metabolic byproducts or synthetic impurities.
Key Fragmentation Events:
-
Loss of Ammonia (
, -17 Da): Cleavage of the sulfonamide bond. -
Loss of Sulfur Dioxide (
, -64 Da): A characteristic rearrangement where the sulfonamide group is extruded. This is often accompanied by a rearrangement of the aromatic ring. -
Loss of Methyl Radical (
, -15 Da): Cleavage of the methoxy ether.
Visualization: Fragmentation Logic
The following diagram illustrates the stepwise degradation of the molecule inside the collision cell.
Figure 1: Proposed MS/MS fragmentation pathway for 5-Bromo-2-methoxypyridine-3-sulfonamide in ESI+ mode. Note that the Bromine isotope pattern is retained in all fragments shown.
Method Validation (ICH Q2 R2)
To ensure this method is suitable for regulatory submissions (e.g., IND/NDA), it must be validated according to ICH Q2(R2) guidelines.
Specificity
-
Protocol: Inject a blank matrix, a placebo mixture (if applicable), and the analyte.
-
Acceptance: No interfering peaks >0.1% of the analyte response at the retention time (RT) and mass transition.
-
Critical Check: Verify that the 1:1 Br isotope ratio is maintained across the peak width to ensure no co-eluting non-halogenated impurities.
Linearity & Range
-
Protocol: Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 5 µg/mL to 15 µg/mL).
-
Acceptance:
. Residuals should be randomly distributed.
Accuracy & Precision
-
Accuracy: Spike samples at 80%, 100%, and 120%. Recovery must be 98–102%.
-
Precision (Repeatability): 6 injections at 100%. RSD
for retention time, for peak area.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| No Signal (ESI+) | High pH in mobile phase. | Ensure Formic Acid (0.1%) is fresh. Pyridine requires acidic pH to protonate. |
| Distorted Isotope Ratio | Detector saturation or co-elution. | Dilute sample 1:10. Check for co-eluting impurities with similar mass. |
| Adduct Formation | High | |
| Carryover | Sulfonamide sticking to injector. | Add a needle wash step with 50:50 MeOH:Water + 0.1% Formic Acid. |
References
-
International Council for Harmonisation (ICH). (2023).[3] Validation of Analytical Procedures Q2(R2). ICH Guidelines.[4][5][6] [Link]
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 2734895, 5-Bromo-2-methoxypyridine. Retrieved from [Link]
-
Holčapek, M., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO2 via rearrangement.[1][2] Journal of Mass Spectrometry. [Link]
-
Klagkou, K., et al. (2003).[7] Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry.[7] [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. intuitionlabs.ai [intuitionlabs.ai]
- 4. database.ich.org [database.ich.org]
- 5. qbdgroup.com [qbdgroup.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Methoxypyridine Sulfonamides in Cancer Research
Dual-Targeting Strategies: From PI3K/mTOR Blockade to Autophagy Modulation[1]
Abstract
The methoxypyridine sulfonamide scaffold represents a "privileged structure" in modern oncology drug discovery. Its unique physicochemical properties—specifically the hydrogen-bond accepting capability of the methoxy group combined with the bioisosteric nature of the pyridine ring—allow it to serve as a versatile anchor for ATP-competitive inhibitors. This guide details the application of this scaffold in two distinct but critical signaling nodes: Class I PI3K/mTOR dual inhibition (targeting proliferation) and Class III PI3K (Vps34) inhibition (targeting autophagy). We provide validated protocols for kinase profiling, cellular efficacy, and mechanistic validation.
Part 1: Mechanism of Action & Target Identification
The efficacy of methoxypyridine sulfonamides stems from their ability to occupy the ATP-binding pocket of lipid kinases with high specificity.
-
PI3K/mTOR Dual Inhibition: Derivatives such as Compound 22c (quinoline-core methoxypyridine) function by locking the ATP-binding cleft of PI3K
, preventing the phosphorylation of PIP2 to PIP3. This halts the recruitment of AKT to the plasma membrane. Simultaneously, the sulfonamide moiety extends to interact with the catalytic lysine (e.g., Lys779 in PI3K ), effectively blocking mTORC1/2. -
Vps34 (Class III PI3K) Modulation: Structural analogues (e.g., related to SAR405) selectively inhibit Vps34. Unlike Class I inhibitors, these compounds block the production of PI(3)P on endosomal membranes, thereby arresting vesicle trafficking and autophagosome formation.
Visualization: The Dual-Pathway Blockade
The following diagram illustrates the bifurcation of the PI3K signaling network and the specific intervention points of methoxypyridine sulfonamides.
Caption: Differential targeting of Class I (Proliferation) and Class III (Autophagy) PI3K pathways by methoxypyridine sulfonamide derivatives.
Part 2: Chemical Preparation & Handling
Critical Solubility Note: Methoxypyridine sulfonamides often exhibit poor aqueous solubility due to the planar aromatic rings. Improper solubilization leads to micro-precipitation in cell culture media, causing false-negative IC50 results.
Preparation Protocol:
-
Stock Solution: Dissolve the compound in 100% anhydrous DMSO to a concentration of 10 mM . Vortex for 1 minute and sonicate for 5 minutes at room temperature.
-
Storage: Aliquot into amber glass vials (sulfonamides can be light-sensitive) and store at -20°C. Avoid freeze-thaw cycles >3 times.
-
Working Solution: Dilute the stock 1:1000 in culture medium immediately before use to achieve a final DMSO concentration of
0.1%.-
Self-Validation Check: Inspect the working solution under a microscope. If crystals are visible, reduce the concentration or use a solubility enhancer like cyclodextrin.
-
Part 3: Experimental Protocols
Protocol A: In Vitro Kinase Inhibition (ADP-Glo™ Assay)
Objective: Quantify the IC50 of the lead compound against PI3K
Materials:
-
Recombinant PI3K
and mTOR proteins. -
Substrates: PIP2:PS lipid vesicles (for PI3K) and p70S6K peptide (for mTOR).
-
ADP-Glo™ Kinase Assay Kit (Promega).
-
384-well white plates.
Workflow:
-
Enzyme Reaction:
-
Prepare 2.5x Kinase/Lipid Mix in reaction buffer.
-
Add 2
L of compound (serial dilution in 5% DMSO). -
Add 2
L of 2.5x ATP Mix (Final ATP: 10 M for PI3K, 100 M for mTOR). -
Incubate at RT for 60 minutes .
-
-
ADP Depletion:
-
Add 5
L of ADP-Glo™ Reagent. Incubate for 40 min at RT (stops kinase reaction, consumes unreacted ATP).
-
-
Detection:
-
Add 10
L of Kinase Detection Reagent. Incubate for 30 min. -
Read Luminescence (Integration time: 0.5–1.0 sec).
-
-
Data Analysis:
-
Normalize luminescence to "No Enzyme" (0% activity) and "Vehicle" (100% activity) controls.
-
Fit data to a sigmoidal dose-response curve (Variable Slope).
-
Self-Validating Control:
-
Z'-Factor Calculation: Ensure Z' > 0.5 using positive control (e.g., Wortmannin or PI-103). If Z' < 0.5, optimize enzyme concentration.
Protocol B: Autophagy Flux Analysis (Western Blot)
Objective: Distinguish between autophagy induction (upstream inhibition) and blockade (lysosomal inhibition) using Vps34-selective analogues.
Rationale: Vps34 inhibition blocks autophagosome formation, leading to a decrease in LC3B-II levels or a failure to accumulate LC3B-II even in the presence of lysosomal inhibitors (Bafilomycin A1).
Steps:
-
Seeding: Plate HCT-116 or MCF-7 cells at
cells/well in 6-well plates. -
Treatment Groups (24h):
-
Vehicle (DMSO).
-
Methoxypyridine Sulfonamide (Lead Compound, e.g., 1
M). -
Control: Rapamycin (500 nM, Autophagy Inducer).
-
Flux Control: Compound + Bafilomycin A1 (10 nM, added last 4h).
-
-
Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer + Phosphatase Inhibitors.
-
Western Blot Targets:
-
LC3B: Look for conversion of LC3B-I (cytosolic) to LC3B-II (lipid-bound).
-
p62 (SQSTM1): Accumulation indicates autophagy blockade.
-
p-AKT (Ser473): To verify simultaneous PI3K/mTOR inhibition.
-
Interpretation Guide:
| Treatment | LC3B-II Level | p62 Level | Interpretation |
|---|---|---|---|
| Rapamycin | High | Low | Autophagy Induction |
| Vps34 Inhibitor | Low/Absent | High | Blockade of Initiation (Vps34 Inhibition) |
| Compound + BafA1 | No Increase | High | Confirmed Flux Blockade |
Part 4: Data Presentation & Efficacy Benchmarking
The following table summarizes the expected potency profile of a high-quality methoxypyridine sulfonamide lead candidate (based on Compound 22c and SAR405 data).
| Target | IC50 (nM) | Biological Consequence |
| PI3K | 0.2 – 5.0 | G0/G1 Cell Cycle Arrest |
| mTOR | 20 – 50 | Inhibition of Protein Translation (p-S6K reduction) |
| Vps34 | > 1000* | Note: Specificity depends on pyridine substitution. Vps34-specific analogues will flip this profile. |
| Cell Viability (HCT-116) | 20 – 150 | Apoptosis induction |
Data Source: Synthesized from Gao et al. (2023) and Pasquier et al. (2015).
Experimental Workflow: Hit-to-Lead Optimization
This diagram outlines the decision tree for optimizing the scaffold for either antiproliferative (PI3K) or autophagic (Vps34) dominance.
Caption: Structural optimization workflow for directing scaffold selectivity towards Class I vs. Class III PI3K targets.
Part 5: References
-
Gao, L., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. International Journal of Molecular Sciences. [Link]
-
Ronan, B., et al. (2014). A highly potent and selective Vps34 inhibitor alters vesicle trafficking and autophagy. Nature Chemical Biology. [Link]
-
Pasquier, B. (2015). SAR405, a PIK3C3/Vps34 inhibitor that prevents autophagy and synergizes with MTOR inhibition in tumor cells.[1] Autophagy. [Link]
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. [Link]
Sources
Technical Support Center: Purification of Brominated Heterocyclic Compounds
Welcome to the dedicated support center for navigating the complexities of purifying brominated heterocyclic compounds. These molecules are mainstays in medicinal chemistry and materials science, yet their unique electronic and physical properties often introduce significant purification challenges. This guide is structured to provide direct, actionable solutions to common problems encountered in the lab, moving beyond simple protocols to explain the fundamental principles behind each troubleshooting step.
Frequently Asked Questions (FAQs)
Q1: Why are brominated heterocycles so challenging to purify compared to their non-brominated analogs?
A1: The introduction of a bromine atom to a heterocyclic core imparts several properties that complicate purification:
-
Increased Molecular Weight and Polarity: Bromine is heavy and electronegative, which can alter a molecule's polarity in non-intuitive ways. This often leads to similar retention factors (Rf) between the starting material and the product, making chromatographic separation difficult.[1]
-
Reactivity and Instability: The C-Br bond can be labile under certain conditions. Some brominated compounds are thermally unstable, which can be problematic for gas chromatography (GC) or high-temperature distillations.[2] Furthermore, the heterocyclic moiety itself, especially if it contains basic nitrogen, can interact strongly with acidic silica gel, leading to decomposition or irreversible adsorption on the column.[3][4]
-
By-product Formation: Bromination reactions rarely proceed with 100% selectivity. You often face a mixture of unreacted starting material, the desired mono-brominated product, and poly-brominated species, all of which may have very similar polarities.[5] If using N-bromosuccinimide (NBS), removal of the succinimide by-product is an additional required step.[6]
Q2: What is the first purification technique I should consider for my crude brominated heterocycle?
A2: The choice depends on the scale of your reaction and the physical state of your product.
-
For Solids (>80% Purity): Recrystallization is the most effective and scalable method.[7] It is a powerful technique for removing small amounts of impurities, provided a suitable solvent system can be identified.
-
For Oils or Highly Impure Solids: Flash column chromatography is the standard approach. It offers the versatility to separate compounds with a wide range of polarities and is effective at removing both polar and non-polar impurities.[8]
-
Initial Workup: A well-planned liquid-liquid extraction is a critical first step that should not be overlooked. It can remove many impurities (e.g., excess reagents, inorganic salts) before you even begin chromatography or recrystallization, significantly simplifying the final purification.[9]
Q3: My brominated heterocycle appears to be degrading on my silica gel column. What are my options?
A3: On-column degradation is a common issue, particularly for nitrogen-containing heterocycles.[4] The acidic silanol groups on the surface of silica gel can catalyze decomposition or bind strongly to basic compounds.
-
Deactivate the Silica: Add a small amount of a basic modifier, such as triethylamine (0.5-1%) or ammonia (in the form of a 7N solution in methanol, used as a co-solvent), to your mobile phase. This neutralizes the active sites on the silica.[3]
-
Change the Stationary Phase: If deactivation is insufficient, switch to a less acidic stationary phase. Neutral or basic alumina can be excellent alternatives for acid-sensitive or basic compounds.[3]
-
Use Reversed-Phase Chromatography: For polar, acid-sensitive compounds, reversed-phase (C18) chromatography is often the best choice. The separation occurs in a polar mobile phase (e.g., water/acetonitrile or water/methanol), which is a much milder environment.[3]
Troubleshooting Guides
This section provides a systematic approach to resolving specific experimental failures.
Guide 1: Column Chromatography Problems
The workflow for troubleshooting chromatography often involves a series of logical checks to identify and resolve the root cause of poor separation.
Caption: Logic diagram for troubleshooting flash chromatography.
Table 1: Common Chromatography Issues and Solutions for Brominated Heterocycles
| Problem | Possible Cause | Recommended Solution |
| Poor Separation (Overlapping Peaks) | 1. Inappropriate Solvent System: The chosen eluent does not have the right selectivity for your mixture.[1] 2. Column Overloading: Too much crude material was loaded relative to the amount of silica gel.[3] | 1. Change Solvent Selectivity: If using Hexane/Ethyl Acetate, try a system like Dichloromethane/Methanol or Toluene/Acetone.[1] 2. Reduce Sample Load: Aim for a sample-to-silica mass ratio of 1:50 to 1:100 for difficult separations.[3] |
| Product Streaking/Tailing | 1. Acid-Base Interaction: A basic heterocycle is interacting strongly with acidic silica gel.[3] 2. Compound is Too Polar: The compound has low solubility in the mobile phase, causing it to smear down the column. | 1. Add a Basic Modifier: Add 0.5-1% triethylamine or ammonia to the eluent.[3] 2. Increase Eluent Polarity: Increase the proportion of the more polar solvent in your mobile phase. |
| No Elution from Column | 1. Compound is Too Polar: The mobile phase is not strong enough to move the compound. 2. Irreversible Adsorption/Decomposition: The compound is either permanently stuck to or has degraded on the silica.[3][4] | 1. Use a Stronger Eluent: Flush the column with a highly polar solvent system, such as 10-20% Methanol in Dichloromethane with 1% ammonia. 2. Change Stationary Phase: Attempt the purification on neutral alumina or use reversed-phase (C18) HPLC.[3] |
| Co-elution of Product and Starting Material | 1. Very Similar Polarity: This is common in bromination reactions where the only difference is a single bromine atom.[1] | 1. Optimize for High Resolution: Use a shallower solvent gradient and aim for a low Rf value (~0.15) for your product to maximize separation.[1] 2. Try a Different Technique: If chromatography fails, recrystallization may be able to separate the two based on differences in crystal lattice packing. |
Guide 2: Recrystallization Failures
Recrystallization is a powerful but delicate technique. Success hinges on finding the right solvent and controlling the cooling process.
Caption: Workflow for troubleshooting common recrystallization problems.
Q: My compound "oils out" instead of forming crystals. What should I do?
A: Oiling out occurs when the solubility of your compound is exceeded while the solution is still too warm for crystals to nucleate. This is common with lower-melting-point solids or when the solution is cooled too quickly.
Step-by-Step Protocol to Fix Oiling Out:
-
Re-dissolve: Heat the solution until the oil completely re-dissolves.
-
Add More Solvent: Add a small amount (5-10% of the total volume) of hot solvent to slightly decrease the saturation level.[3]
-
Cool Slowly: Allow the flask to cool very slowly to room temperature. Insulating the flask with glass wool can help. Do not place it directly in an ice bath. Slow cooling is critical for forming an ordered crystal lattice.[8]
-
Induce Nucleation: If crystals still don't form, try scratching the inside of the flask at the surface of the liquid with a glass rod. The microscopic scratches provide nucleation sites.[3]
-
Use a Seed Crystal: If you have a tiny amount of the pure solid, add one crystal to the cooled solution to act as a template for crystal growth.[3]
Q: I've successfully recrystallized my product, but the yield is very low. How can I improve it?
A: Low yield is typically due to one of two factors: using too much solvent or the compound having significant solubility even in the cold solvent.
-
Minimize Solvent: Always use the absolute minimum amount of hot solvent needed to fully dissolve the solid.[3] Any excess solvent will keep more of your product dissolved when cooled, reducing your recovery.
-
Maximize Cooling: Once the solution has cooled to room temperature, place it in an ice bath or a refrigerator for at least 30 minutes to minimize the solubility of your compound and maximize precipitation.[7]
-
Recover a Second Crop: After filtering your pure crystals, take the remaining solution (the mother liquor) and reduce its volume by about half on a rotary evaporator. Cooling this concentrated solution may yield a second crop of crystals. Note that this second crop may be less pure and might require a second recrystallization.[3]
References
-
Identification and Quantitation of Brominated Fire Retardants. ASTM International. [Link]
-
The Separation and Identification of Some Brominated and Chlorinated Compounds by GC/MS. An Advanced Undergraduate Laboratory. Journal of Chemical Education. [Link]
-
Analysis of Brominated Benzene Compounds by Gas Chromatography. Oxford Academic. [Link]
-
Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks. MDPI. [Link]
-
Determination of bromine in organic compounds by high-performance liquid chromatography. PubMed. [Link]
-
Environment-Friendly Bromination of Aromatic Heterocycles Using a Bromide-Bromate Couple in an Aqueous Medium. ResearchGate. [Link]
-
recrystallization & purification of N-bromosuccinimide. YouTube. [Link]
- Method for purifying a bromine compound.
-
Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. PMC. [Link]
-
What's more suitable for bromination of a heterocycle, bromine itself or N-bromosuccimide? ResearchGate. [Link]
-
Suzuki purification problem. Reddit. [Link]
-
Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. PMC. [Link]
-
On-Column Sample Degradation. LCGC International. [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
-
Recrystallization. Chemistry LibreTexts. [Link]
-
Purification of Organic Compounds: from Crude Product to Purity. Department of Physics & Chemistry, The Chinese University of Hong Kong. [Link]
-
Degradation of Hydrohalocarbons and Brominated Compounds by Methane- and Propane-Oxidizing Bacteria. Environmental Science & Technology. [Link]
-
Degradation of the Polymeric Brominated Flame Retardant “Polymeric FR” by Heat and UV Exposure. Environmental Science & Technology. [Link]
-
Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives. PMC. [Link]
-
Protein purification troubleshooting guide. Cytiva. [Link]
-
Bromine Extraction and Purification Process. Scribd. [Link]
-
Late-stage functionalization of BN-heterocycles. PMC. [Link]
-
Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. MDPI. [Link]
-
Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. PMC. [Link]
-
Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. ResearchGate. [Link]
-
Synthesis of N-Heterocycles. Organic Chemistry Portal. [Link]
-
Heterocyclic Compounds. Michigan State University Department of Chemistry. [Link]
-
Prescribed drugs containing nitrogen heterocycles: an overview. Royal Society of Chemistry. [Link]
-
Heterocyclic Compounds. ScienceDirect. [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. dl.astm.org [dl.astm.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. physics.emu.edu.tr [physics.emu.edu.tr]
- 9. pdf.benchchem.com [pdf.benchchem.com]
stability of 5-Bromo-2-methoxypyridine-3-sulfonamide in DMSO solution
A Guide to Ensuring Stability and Reproducibility in DMSO Solutions
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for 5-Bromo-2-methoxypyridine-3-sulfonamide in a DMSO stock solution?
While specific stability data for 5-Bromo-2-methoxypyridine-3-sulfonamide in DMSO is not extensively documented in publicly available literature, we can infer potential stability risks based on its chemical structure—namely the sulfonamide group and the pyridine ring—and the known properties of DMSO as a solvent. The primary concerns are:
-
Hydrolysis: The sulfonamide functional group can be susceptible to hydrolysis, particularly in the presence of water.[1][2][3] DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. This absorbed water can lead to the slow degradation of the compound over time, even when stored at low temperatures.
-
Photodegradation: Aryl sulfonamides have been shown to be susceptible to photodegradation.[4][5][6] Exposure to light, especially UV radiation, can cause cleavage of the sulfur-nitrogen (S-N) bond, leading to a loss of compound integrity.[7]
-
Precipitation: Changes in temperature, such as those experienced during freeze-thaw cycles, and the absorption of water can decrease the solubility of the compound in DMSO, leading to precipitation. This will result in an inaccurate concentration of the active compound in your experiments.
Q2: What are the best practices for preparing and storing a DMSO stock solution of 5-Bromo-2-methoxypyridine-3-sulfonamide?
To mitigate the risks outlined above, we recommend the following best practices:
-
Use High-Quality, Anhydrous DMSO: Always use a fresh, unopened bottle of anhydrous (or "dry") DMSO to prepare your stock solution. This will minimize the initial water content.
-
Aliquot for Single Use: After dissolving the compound, immediately aliquot the stock solution into smaller, single-use volumes in tightly sealed vials. This practice minimizes the number of freeze-thaw cycles and reduces the exposure of the main stock to atmospheric moisture.
-
Proper Storage Conditions: Store the aliquots at -20°C or -80°C for long-term storage, protected from light. A summary of recommended storage conditions is provided in the table below.
| Storage Condition | Recommendation | Rationale |
| Solvent | Anhydrous DMSO (<0.1% water) | Minimizes water-catalyzed hydrolysis. |
| Temperature | -20°C (short-term) or -80°C (long-term) | Reduces the rate of chemical degradation. |
| Light Exposure | Store in amber vials or a dark container | Prevents photodegradation of the sulfonamide moiety. |
| Container | Tightly sealed, low-volume vials | Prevents absorption of atmospheric moisture. |
| Handling | Aliquot into single-use volumes | Minimizes freeze-thaw cycles and contamination. |
Q3: How long can I expect my DMSO stock solution to be stable?
Without specific experimental data for this compound, a precise shelf-life cannot be provided. However, by following the best practices for preparation and storage, you can maximize the stability of your stock solution. We recommend periodically qualifying your stock solution, especially if it has been stored for an extended period (e.g., > 6 months) or if you observe any inconsistencies in your experimental results.
Troubleshooting Guide: Inconsistent Experimental Results
Inconsistent or non-reproducible results can be a significant source of frustration. This guide provides a systematic approach to troubleshooting issues that may be related to the stability of your 5-Bromo-2-methoxypyridine-3-sulfonamide stock solution.
Problem 1: I'm observing a gradual decrease in the potency of my compound over time.
-
Potential Cause: This is a classic sign of compound degradation in your stock solution. As discussed, this could be due to hydrolysis from absorbed water or photodegradation.
-
Troubleshooting Steps:
-
Prepare a Fresh Stock Solution: The most straightforward way to test for degradation is to prepare a new stock solution from solid compound and high-quality anhydrous DMSO.
-
Compare Old vs. New: Run a dose-response experiment comparing the activity of the old stock solution to the newly prepared one. A rightward shift in the IC50 curve for the old stock would confirm a loss of potency.
-
Review Storage and Handling: If the new stock solution restores the expected activity, review your storage and handling procedures for the old stock. Was it subjected to multiple freeze-thaw cycles? Was the vial properly sealed? Was it protected from light?
-
Problem 2: My experimental results show high variability between replicates.
-
Potential Cause: High variability can stem from several sources, but compound precipitation is a common culprit. If the compound has precipitated in your stock solution, your pipetted aliquots will have inconsistent concentrations.
-
Troubleshooting Steps:
-
Visual Inspection: Carefully inspect your stock solution vial for any visible precipitate. Hold it up to a light source and gently swirl it.
-
Solubility Check: If you suspect precipitation, gently warm the solution to 37°C for 5-10 minutes and sonicate for a few minutes to see if the precipitate redissolves. If it does, this indicates that your compound may be stored at too high a concentration.
-
Workflow Analysis: The flowchart below provides a systematic workflow for diagnosing the root cause of high variability in your assay results.
-
Caption: Troubleshooting workflow for inconsistent assay results.
Problem 3: I see solid particles in my thawed DMSO stock solution that won't go back into solution.
-
Potential Cause: This is likely irreversible precipitation or degradation of the compound. As mentioned, water absorption can significantly lower the solubility of many compounds in DMSO.[1][2][3]
-
Recommended Action:
-
Do Not Use: It is not advisable to use a stock solution with visible, insoluble precipitate, as the true concentration is unknown.
-
Discard and Prepare Fresh: Discard the compromised stock solution and prepare a new one following the best practices protocol below.
-
Consider a Lower Concentration: If you continue to experience precipitation, consider preparing your stock solution at a slightly lower concentration.
-
Protocol: Preparation and Qualification of a New Stock Solution
To ensure the highest quality of your experimental data, we recommend the following protocol for preparing and qualifying a new stock solution of 5-Bromo-2-methoxypyridine-3-sulfonamide.
Materials:
-
5-Bromo-2-methoxypyridine-3-sulfonamide (solid)
-
Anhydrous DMSO (new, unopened bottle)
-
Sterile, amber-colored, low-volume vials with tight-sealing caps
-
Calibrated balance and pipettes
-
Vortex mixer and sonicator
Procedure:
-
Pre-dissolution Preparation:
-
Allow the solid compound and the anhydrous DMSO to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Accurately weigh the desired amount of solid compound into a sterile vial.
-
-
Dissolution:
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration.
-
Cap the vial tightly and vortex for 2-3 minutes.
-
If the solid is not fully dissolved, sonicate the vial for 10-15 minutes in a room temperature water bath. Gentle warming to 37°C can be used if necessary, but avoid excessive heat.
-
-
Aliquoting and Storage:
-
Once the compound is fully dissolved and the solution is clear, immediately aliquot it into single-use amber vials.
-
Seal the vials tightly, label them clearly with the compound name, concentration, and date of preparation.
-
Store the aliquots at -80°C for long-term storage.
-
-
Initial Qualification (Recommended):
-
Use one of the new aliquots immediately in a standard, well-characterized assay to establish a baseline activity (e.g., IC50).
-
This baseline data can be used for comparison with future experiments to monitor the stability of the stored aliquots over time.
-
References
-
Kowalska, G., et al. (2006). Toxicity and biodegradability of sulfonamides and products of their photocatalytic degradation in aqueous solutions. PubMed. Available at: [Link]
-
Boreen, A. L., et al. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. PMC. Available at: [Link]
-
Wu, C. H., et al. (2019). Removal of sulfonamides from wastewater in the UV/TiO2 system: effects of pH and salinity on photodegradation and mineralization. Water Science & Technology. Available at: [Link]
-
Lian, L., et al. (2017). Photodegradation of Sulfonamides by g-C3N4 under Visible Light Irradiation: Effectiveness, Mechanism and Pathways. ResearchGate. Available at: [Link]
-
Szymański, Ł., et al. (2024). Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. MDPI. Available at: [Link]
-
Smith, A. B., et al. (2024). Rearrangement of Arylsulfamates and Sulfates to Para-Sulfonyl Anilines and Phenols. MDPI. Available at: [Link]
-
Brown, J. D. (1999). Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group. Chemical Communications. Available at: [Link]
-
Li, Q., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. PMC. Available at: [Link]
-
Wang, J., et al. (2023). Convenient synthesis of N-sulfonyl α-hydroxyamides via DMSO oxidation of N-alk-1-ynylsulfonamides. ResearchGate. Available at: [Link]
-
Kim, J., et al. (2020). Aryl Sulfonamides Induce Degradation of Aryl Hydrocarbon Receptor Nuclear Translocator through CRL4DCAF15 E3 Ligase. PMC. Available at: [Link]
-
Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. ResearchGate. Available at: [Link]
-
Loos, R., et al. (2024). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry. Available at: [Link]
-
Kim, J., et al. (2020). Aryl Sulfonamides Induce Degradation of Aryl Hydrocarbon Receptor Nuclear Translocator through CRL4DCAF15 E3 Ligase. PubMed. Available at: [Link]
-
Bojanowska-Czajka, A., et al. (2025). Radiolytic Degradation of Sulfonamide Antibiotics: A Brief Overview of Recent Advances. MDPI. Available at: [Link]
-
Technical University of Munich. (n.d.). Sulfonamide Degradation. Technical University of Munich. Available at: [Link]
-
Hill, R. R., et al. (1999). Photodegradation of aryl sulfonamides: N-tosylglycine. RSC Publishing. Available at: [Link]
-
Gershon, H., et al. (2003). Effect of dimethyl sulfoxide and dimethylformamide on the stability of 4-halo-8quinolinols. Springer. Available at: [Link]
-
PubChem. (n.d.). 5-Bromo-2-methoxypyridine. PubChem. Available at: [Link]
-
Wang, L., et al. (2014). Study on Thermal Decomposition Kinetics of Sulfonamide Potentiator-Trimethoprim. Asian Journal of Chemistry. Available at: [Link]
-
Hameed, A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. Available at: [Link]
-
Hameed, A., et al. (2022). Synthesis of 5-Bromothiophene-2-sulfonamide (2) and 5-arylthiophene sulfonamide (3a–k). ResearchGate. Available at: [Link]
-
Roca, M., et al. (2013). Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. PubMed. Available at: [Link]
-
PubChemLite. (n.d.). 5-bromo-2-methoxypyridine-3-sulfonyl chloride. PubChemLite. Available at: [Link]
-
Wang, Y., et al. (2025). DMSO Can Be More than a Solvent: Thermal Analysis of Its Chemical Interactions with Certain Chemicals at Different Process Stages. ResearchGate. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Sulfonamide Degradation - Institut für Wasserchemie und Chemische Balneologie [ch.nat.tum.de]
- 4. Toxicity and biodegradability of sulfonamides and products of their photocatalytic degradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Photodegradation of aryl sulfonamides: N-tosylglycine - Chemical Communications (RSC Publishing) [pubs.rsc.org]
removal of impurities from 5-Bromo-2-methoxypyridine-3-sulfonamide synthesis
Technical Support Center: 5-Bromo-2-methoxypyridine-3-sulfonamide
A Guide to Impurity Identification and Removal
Welcome to the technical support center for the synthesis and purification of 5-Bromo-2-methoxypyridine-3-sulfonamide. This guide is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges in achieving high purity for this important synthetic intermediate. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven troubleshooting strategies to help you navigate common purification hurdles.
The purity of 5-Bromo-2-methoxypyridine-3-sulfonamide is critical, as it is often a key building block in the synthesis of more complex molecules, including pharmaceutically active compounds where even trace impurities can have significant impacts on downstream reactions and final product safety.[1] This guide provides a structured, question-and-answer-based approach to identifying and removing common impurities.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions that arise during the synthesis and purification of 5-Bromo-2-methoxypyridine-3-sulfonamide.
Q1: What are the most likely impurities I will encounter in my crude product?
A: The impurity profile of your crude product is intrinsically linked to the synthetic route employed. However, several common impurities are frequently observed. These can be broadly categorized as unreacted starting materials, byproducts from side-reactions, and degradation products.
Table 1: Common Impurities and Their Potential Sources
| Impurity Class | Specific Example | Potential Source |
|---|---|---|
| Unreacted Starting Materials | 5-Bromo-2-methoxypyridin-3-amine | Incomplete reaction of the starting amine with the sulfonating agent.[1] |
| 2,5-Dibromopyridine | If used as a precursor for the methoxypyridine core, incomplete methoxylation can lead to carry-over.[2] | |
| Reaction Byproducts | Isomeric Sulfonamides | Sulfonation at an alternative position on the pyridine ring (e.g., C-6). This is generally a minor impurity due to steric hindrance and directing group effects. |
| 5-Bromo-2-methoxypyridine-3-sulfonic acid | Hydrolysis of the sulfonyl chloride intermediate during the reaction or workup. | |
| Solvent-Related Impurities | Residual Pyridine | If pyridine is used as the solvent or base during the sulfonylation step.[1] |
| | Residual Alcohols (e.g., Methanol, Ethanol) | If used during synthesis of the methoxypyridine precursor or in recrystallization steps.[2][3] |
Q2: My crude product has a low, broad melting point. What does this signify?
A: A sharp melting point is a classic indicator of a pure crystalline compound. Conversely, a melting point that is depressed (lower than the literature value) and spans a wide temperature range is a strong indication that your sample is impure.[4] The impurities disrupt the crystal lattice of the pure compound, requiring less energy to break it down. This observation should immediately prompt further purification steps before proceeding to the next synthetic stage.
Q3: I am observing an unexpected peak in my HPLC analysis. How can I begin to identify it?
A: Identifying an unknown peak requires a systematic analytical approach. The first step is to consider the potential impurities outlined in Table 1. You can then use a combination of techniques:
-
Co-injection: If you have a sample of a suspected impurity (e.g., the starting amine), you can "spike" your sample with it. If the peak of interest increases in area without a new peak appearing, it confirms the identity of that impurity.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most powerful tool for this purpose. The mass-to-charge ratio (m/z) of the unknown peak can provide its molecular weight, allowing you to deduce its molecular formula and structure by comparing it to potential side products.[5]
-
NMR Spectroscopy: A high-resolution ¹H NMR spectrum of the purified unknown can provide definitive structural information.
Section 2: Troubleshooting Guide: Purification Workflows
This section provides in-depth troubleshooting for the two primary methods of purifying 5-Bromo-2-methoxypyridine-3-sulfonamide: recrystallization and column chromatography.
Topic 1: Recrystallization Issues
Recrystallization is often the most efficient method for purifying crystalline solids. Success hinges on the principle of differential solubility: the desired compound should be highly soluble in a hot solvent but poorly soluble at cold temperatures, while impurities remain in solution.[6]
Problem: My compound "oils out" during cooling instead of forming crystals.
Causality & Solution: "Oiling out" occurs when the solid comes out of solution as a liquid phase because the temperature of the solution is above the melting point of the impure solid, or when the impurity concentration is excessively high.[3]
-
Solution 1: Adjust Solvent Polarity. The current solvent may be too nonpolar. Re-heat the mixture to re-dissolve the oil, then add a small amount of a more polar, miscible "anti-solvent" (like ethanol or water if using a solvent like isopropanol) until the solution just becomes faintly turbid. Allow this to cool slowly.[6]
-
Solution 2: Reduce Impurity Load. If the crude product is highly impure, a preliminary purification step like a solvent wash or rapid column chromatography may be necessary before attempting recrystallization.
Problem: I have very low recovery of my product after recrystallization.
Causality & Solution: This is one of the most common issues and is almost always traced back to using an excessive amount of solvent for dissolution.[3]
-
Solution 1: Minimize Solvent. Use the absolute minimum amount of boiling solvent required to fully dissolve the crude solid. Adding solvent in small portions is key.
-
Solution 2: Prevent Premature Crystallization. If you perform a hot filtration to remove insoluble impurities, the product can crystallize on the filter paper. To prevent this, use a pre-heated funnel and flask and a small amount of extra hot solvent to wash the filter.[3]
-
Solution 3: Maximize Crystal Formation. After the solution has cooled to room temperature, placing the flask in an ice bath for 15-30 minutes can help maximize the yield by further decreasing the product's solubility.[3]
Experimental Protocol: Single-Solvent Recrystallization
-
Solvent Selection: Choose a solvent in which the sulfonamide is sparingly soluble at room temperature but very soluble at its boiling point. Ethanol-water or isopropanol-water mixtures are often effective.[3]
-
Dissolution: Place the crude 5-Bromo-2-methoxypyridine-3-sulfonamide in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent and bring the mixture to a gentle boil on a hot plate.
-
Achieve Saturation: Continue adding small portions of the hot solvent just until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Do not disturb the flask.
-
Maximize Yield: Once at room temperature, place the flask in an ice-water bath for 20 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities from the crystal surfaces.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Topic 2: Column Chromatography Challenges
When recrystallization is ineffective, typically due to impurities having similar solubility profiles to the product, silica gel column chromatography is the preferred alternative.[7][8]
Problem: I'm observing significant peak tailing for my product.
Causality & Solution: This is a classic problem when purifying basic compounds like pyridines on standard silica gel.[9] The lone pair on the pyridine nitrogen atom interacts strongly with acidic residual silanol groups (Si-OH) on the silica surface. This secondary interaction causes a portion of the analyte to move more slowly through the column, resulting in a "tail".[9]
-
Solution: Add a Competing Base. The most common solution is to add a small amount (0.1-1% v/v) of a competing base, like triethylamine (TEA), to your mobile phase.[9] The TEA will preferentially interact with the acidic silanol sites, effectively shielding your product from these interactions and resulting in more symmetrical peaks.
Problem: I can't achieve good separation between my product and a key impurity.
Causality & Solution: Poor resolution means the mobile phase is not effectively differentiating between the components of your mixture on the chosen stationary phase.
-
Solution 1: Optimize Mobile Phase. The ideal mobile phase should provide a retention factor (Rf) of ~0.25-0.35 for your target compound on a TLC plate. Experiment with different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol) and ratios to maximize the separation (ΔRf) between your product and the impurity.
-
Solution 2: Change Stationary Phase. If optimizing the mobile phase on silica gel fails, the impurity may have a very similar polarity to your product. Switching to a different stationary phase, such as alumina or a C18 reversed-phase column, can provide different selectivity and achieve the desired separation.[9]
Experimental Protocol: Silica Gel Chromatography
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an optimal mobile phase. Test solvent mixtures like ethyl acetate/hexanes. The ideal system will give your product an Rf value of approximately 0.3.
-
Column Packing: Prepare a column with silica gel using the wet slurry method with your initial, least polar mobile phase to ensure a well-packed, bubble-free bed.
-
Sample Loading: Dissolve your crude product in a minimal amount of a strong solvent (like dichloromethane). Adsorb this solution onto a small amount of silica gel ("dry loading") and evaporate the solvent. Carefully add the dried silica-adsorbed sample to the top of the column. This technique generally provides better resolution than loading the sample as a liquid.
-
Elution: Begin eluting the column with the mobile phase, starting with a lower polarity and gradually increasing it if necessary (gradient elution).
-
Fraction Collection: Collect fractions in test tubes and monitor them by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 5-Bromo-2-methoxypyridine-3-sulfonamide.
Section 3: Analytical Purity Confirmation
After purification, it is essential to confirm the identity and purity of the final product using a suite of analytical techniques.
Table 2: Analytical Techniques for Final Purity Assessment
| Technique | Purpose | Typical Acceptance Criteria |
|---|---|---|
| HPLC/UPLC | Quantifies purity and detects trace impurities.[10] | >98% purity by peak area. |
| ¹H and ¹³C NMR | Confirms the chemical structure and identifies any structural impurities. | Spectrum consistent with the proposed structure; absence of significant impurity signals. |
| Mass Spectrometry (MS) | Confirms the molecular weight of the compound.[5] | Observed m/z matches the calculated molecular weight. |
| Melting Point | Assesses purity and crystalline form.[4] | Sharp melting point range (e.g., within 1-2 °C) consistent with a reference standard. |
| Elemental Analysis | Confirms the elemental composition (C, H, N, S). | Found percentages are within ±0.4% of the calculated values. |
By following the troubleshooting guides and protocols outlined above, researchers can effectively address the common challenges associated with the purification of 5-Bromo-2-methoxypyridine-3-sulfonamide, ensuring a high-quality material for subsequent research and development.
References
- BenchChem. (2025).
- Food Safety and Inspection Service. (2009).
- Scribd.
- BenchChem. (2025). Technical Support Center: Crystallinity of Sulfonamide Compounds.
- MDPI. (2019). Recrystallization and Micronization of p-Toluenesulfonamide Using the Rapid Expansion of Supercritical Solution (RESS) Process.
- Nagaraja, P., et al. (2007).
- Pule, B. O., et al. Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD.
- Slideshare. Analysis of sulfonamides.
- Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride.
- ResearchGate. (2025). Recrystallization and Micronization of p-Toluenesulfonamide Using the Rapid Expansion of Supercritical Solution (RESS) Process.
- MDPI. (2025). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies.
- Analyst (RSC Publishing).
- ResearchGate. (2025). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies.
- PMC. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors.
- Virginia Tech, Department of Chemistry.
- ChemicalBook. 5-Bromo-2-methoxypyridine synthesis.
- Google Patents. (2020).
- BenchChem. (2025).
- The Royal Society of Chemistry. (2011).
- BenchChem. (2025). The Synthesis and Purification of 5-BROMO-PAPS: A Technical Guide.
Sources
- 1. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Bromo-2-methoxypyridine synthesis - chemicalbook [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scribd.com [scribd.com]
- 5. Determination of sulfonamides by packed column supercritical fluid chromatography with atmospheric pressure chemical ionisation mass spectrometric detection - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. tis.wu.ac.th [tis.wu.ac.th]
alternative synthesis routes for substituted pyridine sulfonamides
This guide is structured as a Technical Support Center for medicinal chemists. It bypasses generic textbook introductions to address the specific "pain points" of pyridine chemistry: catalyst poisoning, intermediate instability, and regioselectivity.
Ticket ID: PYR-SO2-SYNTH-001 Status: Open Assigned Specialist: Senior Application Scientist (Medicinal Chemistry Division)
Executive Summary & Route Selection
User Issue: "Standard synthesis via pyridine sulfonyl chloride is failing. The intermediate degrades rapidly, and yields are inconsistent."
Root Cause Analysis: Pyridine-2-sulfonyl chlorides are notoriously unstable due to nucleophilic attack by the pyridine nitrogen on the sulfonyl sulfur (self-immolation) and rapid hydrolysis. Furthermore, the pyridine nitrogen often poisons Pd-catalysts in cross-coupling reactions.
Solution Architecture: Select your alternative route based on your starting material availability and substitution pattern.
Figure 1: Decision matrix for selecting the optimal synthesis route based on starting material stability and availability.
Protocol Module A: The DABSO Route (Gas-Free Insertion)
Best for: Installing the
Standard Operating Procedure (SOP)
Reaction Type: One-pot Metallation / Insertion / Amination.
-
Metallation:
-
Dissolve Halopyridine (1.0 equiv) in anhydrous THF at -78°C (or 0°C if using Grignard exchange).
-
Add
-PrMgCl·LiCl (TurboGrignard) or -BuLi (1.1 equiv). Stir for 30 min.
-
-
Insertion:
-
Add DABSO (0.6 equiv – it is a bis-adduct) in one portion.
-
Warm to Room Temperature (RT) and stir for 1 hour. Checkpoint: The mixture should become a thick slurry (sulfinate salt).
-
-
Activation & Coupling:
-
Cool to 0°C. Add NCS (N-chlorosuccinimide, 1.1 equiv) to form the sulfonyl chloride in situ.
-
CRITICAL STEP: Do not isolate. Immediately add the amine (1.2 equiv) and base (
, 2.0 equiv). -
Stir at RT for 2-4 hours.
-
Troubleshooting Guide (Q&A)
Q: My yield is <20%. The intermediate seems to decompose.
-
Diagnostic: Did you isolate the sulfinate?
-
Fix: Never isolate pyridine sulfinates if possible. They are prone to desulfinylation (losing
). Proceed immediately to the activation step (NCS). -
Alt Fix: If using
-BuLi, ensure the temperature stays below -40°C during the DABSO addition to prevent nucleophilic attack on the pyridine ring itself.
Q: The reaction mixture turned black upon adding DABSO.
-
Diagnostic: Moisture contamination.[2] DABSO is hygroscopic.[1][2]
-
Fix: Dry DABSO in a vacuum oven (40°C) overnight before use. Ensure THF is distilled over Na/Benzophenone or from a solvent system.
Protocol Module B: SuFEx (Sulfur Fluoride Exchange)
Best for: High-throughput screening and creating stable intermediates that can be stored. Concept: Pyridine sulfonyl fluorides are chemically stable (unlike chlorides) but react specifically with amines under "Click" conditions.
Workflow Visualization
Figure 2: The SuFEx workflow.[3] Note the stability of the Sulfonyl Fluoride intermediate allows for storage and late-stage diversification.
Protocol: Oxidative Fluorination to SuFEx
-
Synthesis of Sulfonyl Fluoride:
-
Mix Pyridine-thiol (1 mmol) with
(4 mmol) in MeCN/Water (1:1). -
Cool to 0°C. Add Trichloroisocyanuric acid (TCCA) (0.4 equiv) slowly.
-
Result: The sulfonyl fluoride precipitates or is extracted with EtOAc. It is stable on the bench.
-
-
SuFEx Coupling:
-
Mix Pyridine-
+ Amine + DBU (1.2 equiv) in MeCN. -
For unreactive amines, use
(5 mol%) as a catalyst to activate the S-F bond.
-
Troubleshooting Guide (Q&A)
Q: I cannot get the S-F bond to break with my aniline derivative.
-
Diagnostic: Anilines are weak nucleophiles.
-
Fix: Switch from DBU to the "Sharpless Catalyst" system: TMAP (tetramethylammonium fluoride) or a silyl ether activation strategy (use
instead of free amine).
Protocol Module C: Palladium-Catalyzed Sulfonamidation
Best for: Late-stage functionalization of complex pyridine halides. Challenge: Pyridine N-coordination poisons the Pd catalyst.
Optimized Conditions Table
| Parameter | Recommendation | Scientific Rationale |
| Catalyst Source | Labile ligands allow faster oxidative addition. | |
| Ligand | t-BuXPhos or BrettPhos | Bulky, electron-rich biaryl phosphines prevent the pyridine nitrogen from binding to the Pd center. |
| Base | Weaker bases reduce side reactions; phosphate assists in the transmetallation cycle. | |
| Solvent | Higher boiling points allow energy to overcome the activation barrier of electron-deficient pyridines. |
Troubleshooting Guide (Q&A)
Q: The reaction stalls at 10-20% conversion.
-
Diagnostic: Catalyst poisoning by the product (sulfonamide N or pyridine N).
-
Fix: Increase catalyst loading to 5 mol%. Add 10 mol% of the ligand (excess ligand relative to metal) to ensure the active Pd species remains ligated by phosphine, not pyridine.
Q: I am seeing dehalogenation (reduction) of my starting material.
-
Diagnostic: Hydride source in the media (often from solvent oxidation or impure base).
-
Fix: Switch solvent to anhydrous Toluene. Ensure the reaction is strictly under Argon.
Comparative Analysis
| Feature | Acid Chloride Route (Traditional) | DABSO Route (Modern) | SuFEx Route (Click) |
| Step Count | 2 (often unstable) | 1 (One-pot) | 2 (Stable intermediate) |
| Pyridine Scope | Limited (2-subst. unstable) | Broad | Very Broad |
| Moisture Tolerance | Low | Low | High |
| Key Risk | Hydrolysis / Explosion | Stoichiometry | Fluoride handling |
| Green Metric | Poor (Chlorinating agents) | Good (Solid reagents) | Excellent (Water compatible) |
References
-
DABSO Chemistry: Emmett, E. J., & Willis, M. C. (2015). Palladium-Catalyzed Synthesis of Sulfinates from Boronic Acids and DABSO. Organic Syntheses.
-
SuFEx Methodology: Wang, H., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition.
-
Electrochemical Synthesis: Blum, S. P., et al. (2021). Metal-Free Electrochemical Synthesis of Sulfonamides Directly from (Hetero)arenes, SO2, and Amines. Angewandte Chemie.
-
Pd-Catalyzed Sulfonamidation: Shekhar, S., et al. (2011).[4] A General Method for Palladium-Catalyzed Reactions of Primary Sulfonamides with Aryl Nonaflates. Journal of Organic Chemistry.
-
Instability of Pyridine Sulfonyl Chlorides: Wright, S. W., & Hallstrom, K. N. (2006). The instability of pyridine-2-sulfonyl chloride. Journal of Organic Chemistry.
Sources
Technical Support Center: Scale-Up Synthesis of 5-Bromo-2-methoxypyridine-3-sulfonamide
Welcome to the Advanced Synthesis Support Hub. Ticket ID: #SC-PYR-5BR-003 Subject: Optimization and Troubleshooting for Scale-Up of 5-Bromo-2-methoxypyridine-3-sulfonamide (CAS: 1272356-83-8)
Executive Technical Brief
Target Molecule: 5-Bromo-2-methoxypyridine-3-sulfonamide Core Challenge: The pyridine ring is electron-deficient, making traditional electrophilic aromatic substitution (e.g., direct chlorosulfonation) harsh and low-yielding.[1] Furthermore, the presence of the labile 2-methoxy group risks demethylation under the acidic conditions required for direct sulfonation.[1] Recommended Route: Directed Ortho-Metalation (DoM) followed by Sulfination and Oxidative Amidation.[1] Rationale: This route utilizes the 2-methoxy group as a Directed Metalation Group (DMG) to install the sulfur moiety exclusively at the C3 position, avoiding regioisomeric mixtures and harsh acidic conditions.[1]
Master Protocol: The DoM-Sulfination Pathway[1]
This protocol is optimized for 100g – 1kg scale batches using flow chemistry or carefully controlled batch reactors.[1]
Phase A: Lithiation & Sulfination
Reaction Logic: Kinetic deprotonation at C3 (ortho to OMe) followed by electrophilic quench with sulfur dioxide.[1]
-
Reagents: 5-Bromo-2-methoxypyridine (1.0 eq), LDA (1.2 eq), Anhydrous THF (10V), SO₂ gas (excess).
-
Critical Parameter: Temperature must remain <-65°C during lithiation to prevent the "Halogen Dance" (migration of the C5-Bromine).[1]
Step-by-Step:
-
Charge a cryo-reactor with 5-Bromo-2-methoxypyridine and anhydrous THF. Cool to -78°C.[1]
-
Add LDA (2.0 M in THF/heptane) dropwise over 2 hours. Maintain internal temp < -70°C.
-
Checkpoint: Stir for 30 mins. Solution typically turns deep yellow/orange.[1]
-
-
Quench by introducing dry SO₂ gas (or a saturated SO₂/THF solution) rapidly. The mixture will become thick (lithium sulfinate salt).[1]
-
Warm to 0°C. The sulfinate intermediate (Lithium 5-bromo-2-methoxypyridine-3-sulfinate) is stable.[1]
-
Workup: Evaporate THF, dissolve residue in water/DCM, and extract impurities. Keep the product in the aqueous phase (as the salt) or isolate the sulfinic acid by careful acidification (pH 3-4).[1]
Phase B: Oxidative Chlorination & Amidation
Reaction Logic: Converting the sulfinate salt directly to the sulfonyl chloride using N-Chlorosuccinimide (NCS), avoiding POCl₃/PCl₅.[1]
-
Reagents: Sulfinate salt (1.0 eq), NCS (1.1 eq), DCM/Water biphasic system, Aqueous Ammonia (28%).[1]
Step-by-Step:
-
Suspend the sulfinate salt in DCM (10V) and water (5V). Cool to 0°C.[1]
-
Add NCS portion-wise. The reaction is exothermic.[1]
-
Separate the organic layer (containing the sulfonyl chloride) immediately after conversion (monitor by HPLC).
-
Amidation: Add the DCM solution dropwise into a pre-cooled (0°C) solution of aqueous ammonia (5 eq).
-
Isolate: The sulfonamide precipitates or is isolated by evaporation of DCM and crystallization from Ethanol/Water.[1]
Visual Workflow & Mechanism
The following diagram illustrates the critical "Halogen Dance" risk and the correct DoM pathway.
Caption: Figure 1. Synthesis pathway highlighting the critical temperature-dependent Halogen Dance side reaction.
Troubleshooting Center (Q&A)
Issue 1: "My product contains a regioisomer where the Bromine moved."
Diagnosis: You have triggered the Halogen Dance mechanism.[1] The Science: Upon lithiation at C3, the molecule is a 3-lithio-5-bromo species.[1] If the temperature rises above -60°C before the SO₂ quench, the lithiated species undergoes an isomerization where the lithium and bromine swap positions to form the thermodynamically more stable 6-lithio or 4-lithio species.[1] Solution:
-
Strict Temp Control: Ensure the internal temperature (probe in the liquid) never exceeds -70°C during LDA addition.
-
Reverse Addition: For larger scales, consider adding the substrate to the pre-cooled LDA to minimize local concentration hotspots.[1]
-
Flow Chemistry: Use a continuous flow reactor to minimize the residence time of the lithiated intermediate before the SO₂ quench.[1]
Issue 2: "Low yield during the Sulfonyl Chloride formation step."
Diagnosis: Hydrolysis of the sulfonyl chloride or over-oxidation.[1] The Science: Pyridine-3-sulfonyl chlorides are less stable than phenyl analogs.[1] They hydrolyze rapidly in the presence of water if the pH is not controlled or if the biphasic mixing is too slow.[1] Solution:
-
Fast Processing: Do not store the sulfonyl chloride.[1] React it with ammonia immediately upon generation.[1]
-
Phase Transfer: Ensure vigorous stirring in the DCM/Water/NCS system.[1]
-
Alternative Reagent: If NCS fails, convert the sulfinate salt to the sulfonyl chloride using Cl₂ gas in acetic acid (careful with exotherm) or Dichloramine-T .[1]
Issue 3: "The methoxy group disappeared (formation of 2-pyridone)."
Diagnosis: Acid-catalyzed demethylation.[1] The Science: While the DoM route is basic, the workup or the oxidative chlorination step (which generates HCl/Succinimide byproducts) can become acidic.[1] The 2-methoxypyridine system is prone to hydrolysis to 2-pyridone (2-hydroxypyridine tautomer) under acidic conditions.[1] Solution:
-
Buffer the NCS Step: Add Sodium Bicarbonate (NaHCO₃) to the oxidative chlorination mixture to neutralize HCl as it forms.[1]
-
Avoid Strong Acids: Never use HCl for acidification of the sulfinate; use weak acids like acetic acid or citric acid if isolation is necessary.[1]
Comparative Data: Why DoM over Chlorosulfonation?
| Parameter | Direct Chlorosulfonation (Traditional) | DoM - Lithiation (Recommended) |
| Reagents | ClSO₃H (Chlorosulfonic acid), PCl₅ | LDA, SO₂, NCS |
| Temperature | High (100°C+) or extended reflux | Cryogenic (-78°C) |
| Regioselectivity | Poor (Mixture of C3/C4 isomers) | Excellent (>98% C3) |
| Functional Group Safety | High Risk (Demethylation of OMe) | Safe (Basic conditions preserve OMe) |
| Scale-Up Hazard | Thermal runaway, H₂SO₄ waste | Pyrophoric handling (LDA) |
References
-
Directed Ortho-Metalation of Pyridines
-
Halogen Dance Mechanism
-
Sulfinate to Sulfonyl Chloride Conversion
-
Specific Scaffold Synthesis (Analogous)
Sources
- 1. 5-Bromo-2-methoxypyridine | C6H6BrNO | CID 2734895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN102321016B - Synthesis method of 5-bromo-2-methyl hydroxypyridinecarboxylate - Google Patents [patents.google.com]
- 3. 5-Bromo-2-methoxypyridine synthesis - chemicalbook [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. chemimpex.com [chemimpex.com]
A Comparative Guide to Novel Sulfonamide Methoxypyridine-Based PI3K Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, the Phosphoinositide 3-kinase (PI3K) signaling pathway remains a pivotal target.[1][2] Its frequent dysregulation in various cancers has spurred the development of numerous inhibitors, each with distinct profiles of potency, selectivity, and clinical efficacy.[3][4][5] This guide provides an in-depth comparison of a novel class of sulfonamide methoxypyridine-based PI3K inhibitors against established agents, supported by experimental data and detailed protocols for their evaluation. While specific data for 5-Bromo-2-methoxypyridine-3-sulfonamide is not extensively available in public literature, we will focus on a closely related and highly potent derivative from this class, compound 22c , as described in recent studies, to provide a data-driven comparison.[1]
The PI3K/AKT/mTOR Pathway: A Critical Axis in Oncology
The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[1][2] The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), which recruit and activate PI3K.[6] PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).[1] This leads to the recruitment and activation of downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates a multitude of substrates, including mTOR (mammalian target of rapamycin), which promotes protein synthesis and cell growth.[5]
Mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, are among the most common oncogenic drivers in human cancers, particularly in breast, colorectal, and endometrial cancers.[3] This has made the development of PI3K inhibitors a high-priority area in oncology drug discovery.[2][4]
Caption: The PI3K/AKT/mTOR signaling pathway and the point of intervention for PI3K inhibitors.
A New Frontier: Sulfonamide Methoxypyridine Derivatives
Recent research has brought to light a series of sulfonamide methoxypyridine derivatives as potent dual PI3K/mTOR inhibitors.[1][2] These compounds are synthesized based on a scaffold hopping strategy, aiming to enhance the binding affinity within the ATP-binding pocket of these kinases.[1]
Featured Compound: 22c
Compound 22c , a quinoline-core sulfonamide methoxypyridine derivative, has demonstrated exceptional potency in preclinical studies.[1] Its chemical structure is designed to optimize interactions with key amino acid residues in the hinge region of PI3Kα and mTOR.[1]
Comparative Performance Analysis
The efficacy of a PI3K inhibitor is determined by its potency (IC50), isoform selectivity, and its effect on cancer cell viability. Below is a comparative summary of compound 22c and other well-characterized PI3K inhibitors.
| Inhibitor | Type | PI3Kα IC50 (nM) | mTOR IC50 (nM) | Cell Line (Cancer Type) | Anti-proliferative IC50 (nM) |
| Compound 22c | Dual PI3K/mTOR | 0.22 | 23 | HCT-116 (Colon) | 20 |
| MCF-7 (Breast) | 130 | ||||
| Alpelisib (BYL719) | PI3Kα-selective | 5 | >1000 | Breast Cancer Cell Lines | Varies |
| Copanlisib | Pan-PI3K | 0.5-0.7 | N/A | Follicular Lymphoma | Varies |
| Idelalisib | PI3Kδ-selective | 290 | >1000 | CLL/SLL | Varies |
| Duvelisib | PI3Kδ/γ inhibitor | 400 | N/A | CLL/SLL | Varies |
Data for Compound 22c is sourced from Gao et al. (2023).[1] Data for other inhibitors is compiled from various sources and represents a general profile.
As the data indicates, compound 22c exhibits potent, nanomolar-level inhibition of both PI3Kα and mTOR, a characteristic of dual inhibitors that can potentially overcome resistance mechanisms associated with the upregulation of parallel signaling pathways.[1] Its strong anti-proliferative activity in HCT-116 and MCF-7 cancer cell lines further underscores its potential as a therapeutic agent.[1]
Experimental Protocols for Inhibitor Evaluation
To ensure scientific integrity and reproducibility, the following are detailed protocols for key experiments used to characterize PI3K inhibitors.
In Vitro PI3K Kinase Assay
This assay quantifies the enzymatic activity of PI3K and the inhibitory effect of test compounds. A common method is a competitive assay that measures the production of PIP3.[7]
Caption: Workflow for an in vitro competitive PI3K kinase assay.
Step-by-Step Methodology:
-
Reagent Preparation : Prepare 5X Kinase reaction buffer, PIP2 substrate, and the test inhibitor at various concentrations.[7]
-
Enzyme-Inhibitor Pre-incubation : In a glutathione-coated 96-well plate, add the PI3K enzyme and the test inhibitor. Incubate for 10 minutes at room temperature.[7]
-
Kinase Reaction : Initiate the reaction by adding the kinase reaction buffer and PIP2 substrate to each well. Incubate for 1 hour at room temperature to allow the phosphorylation of PIP2 to PIP3.[7]
-
Competitive Binding : Add a biotinylated-PIP3 tracer and a PIP3-binding protein (like GRP1) to the wells. Incubate for 1 hour. The newly synthesized PIP3 will compete with the biotinylated-PIP3 for binding to the detector protein.[7]
-
Detection : Wash the plate to remove unbound reagents. Add a streptavidin-horseradish peroxidase (HRP) conjugate, followed by a colorimetric HRP substrate.[7]
-
Data Analysis : Measure the absorbance at 450 nm. A lower signal indicates higher PI3K activity (more unlabeled PIP3 produced), and thus, lower inhibition. Calculate the IC50 value from the dose-response curve.[7]
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[8]
Step-by-Step Methodology:
-
Cell Seeding : Seed cancer cells (e.g., HCT-116 or MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.[8]
-
Compound Treatment : Treat the cells with serial dilutions of the PI3K inhibitor for a specified period (e.g., 48 or 72 hours).[9]
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization : Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[8]
-
Absorbance Reading : Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Western Blotting for PI3K Pathway Activation
Western blotting is used to detect the phosphorylation status of key downstream proteins in the PI3K pathway, such as AKT and p70S6K, providing a direct measure of the inhibitor's on-target effect within the cell.[10]
Caption: A generalized workflow for Western Blot analysis of PI3K pathway proteins.
Step-by-Step Methodology:
-
Cell Treatment and Lysis : Treat cultured cancer cells with the PI3K inhibitor for a defined period. Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[10]
-
Protein Quantification : Determine the protein concentration of each lysate using a standard method like the BCA assay.[10]
-
SDS-PAGE : Separate the protein lysates by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[11]
-
Protein Transfer : Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[10]
-
Blocking : Block the membrane with a solution containing bovine serum albumin (BSA) or non-fat milk to prevent non-specific antibody binding.[11]
-
Antibody Incubation : Incubate the membrane with primary antibodies specific for the phosphorylated forms of target proteins (e.g., phospho-AKT (Ser473), phospho-p70S6K (Thr389)) and their total protein counterparts.[12]
-
Secondary Antibody and Detection : Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[10]
-
Analysis : Quantify the band intensities to determine the relative levels of protein phosphorylation.
Conclusion
The emergence of novel PI3K inhibitors like the sulfonamide methoxypyridine derivatives, exemplified by the potent dual PI3K/mTOR inhibitor 22c , represents a significant advancement in the field.[1] Their high potency and dual-targeting mechanism offer a promising strategy to overcome some of the limitations of earlier-generation PI3K inhibitors. The experimental protocols detailed in this guide provide a robust framework for the preclinical evaluation and comparison of these and other novel targeted therapies, ensuring that researchers can generate reliable and reproducible data to drive the development of the next generation of cancer therapeutics.
References
-
Gao, C., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Molecules, 28(6), 2753. [Link]
-
Fruman, D. A., & Rommel, C. (2014). PI3K and cancer: lessons, challenges and opportunities. Nature Reviews Drug Discovery, 13(2), 140-156. [Link]
-
National Center for Biotechnology Information (2024). PubChem Assay Guidance Manual. Cell Viability Assays. [Link]
-
Gao, C., et al. (2023). Design strategy of sulfonamide methoxypyridine derivatives as PI3K/mTOR dual inhibitors. ResearchGate. [Link]
-
Monash University. (2017). PI3 kinase and inhibitors: targeting isoform selectivity. [Link]
- Google Patents. (n.d.). CN101560183B - Method for preparing 5-bromo-2-methylpyridine.
-
American Chemical Society. (2016). Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR. [Link]
-
bioRxiv. (2025). Activity and dynamics of p110α are not differentially modulated by regulatory subunit isoforms. [Link]
-
ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. [Link]
-
BPS Bioscience. (n.d.). PI3Kα (p110α/p85) Assay Kit. [Link]
-
Nature. (2017). Western blot analysis of Akt, p-Akt (Ser473), GSKβ and p-GSKβ (ser-9) protein expression. [Link]
-
MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]
-
MDPI. (2026). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. [Link]
-
PMC. (2015). PI3K isoform-selective inhibitors: next-generation targeted cancer therapies. [Link]
-
Sigma-Aldrich. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]
-
MilliporeSigma. (n.d.). Muse™ PI3K Activation Dual Detection Kit User's Guide. [Link]
- Google Patents. (n.d.). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
-
PMC. (2023). Development of PI3Kγ selective inhibitors: the strategies and application. [Link]
-
University of Dundee. (2025). ATP-competitive inhibitors of PI3K enzymes demonstrate an isoform selective dual action by controlling membrane binding. [Link]
Sources
- 1. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structural Determinants of Isoform Selectivity in PI3K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN101560183B - Method for preparing 5-bromo-2-methylpyridine - Google Patents [patents.google.com]
- 5. Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PI3K isoform-selective inhibitors: next-generation targeted cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. researchhub.com [researchhub.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. bio-protocol.org [bio-protocol.org]
- 12. Phospho-p70 S6 Kinase (Thr389) Antibody | Cell Signaling Technology [cellsignal.com]
A Comparative Guide to the Efficacy of Methoxypyridine Sulfonamide Derivatives as Kinase Inhibitors
Introduction: The Versatility of the Methoxypyridine Sulfonamide Scaffold
The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the basis of a wide array of therapeutic agents, from antibacterial drugs to diuretics and hypoglycemic agents.[1][2] Its enduring relevance stems from its unique physicochemical properties and its ability to act as a versatile pharmacophore. When integrated with a methoxypyridine core, the resulting scaffold offers a synthetically tractable platform for developing highly specific and potent inhibitors of key cellular targets. This guide provides a comparative analysis of the efficacy of various methoxypyridine sulfonamide derivatives, with a particular focus on their emerging role as potent anticancer agents targeting critical cell signaling pathways. We will delve into their mechanism of action, explore structure-activity relationships through experimental data, and provide detailed protocols for their evaluation.
Mechanism of Action: Dual Inhibition of the PI3K/AKT/mTOR Pathway
A significant number of cancers exhibit dysregulation of the phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway, which is crucial for cell proliferation, survival, and metabolism.[3][4] This makes the pathway a prime target for cancer therapy. Methoxypyridine sulfonamide derivatives have demonstrated remarkable potential as dual inhibitors of PI3K and mTOR, which can be more effective than targeting either kinase alone by preventing compensatory feedback loops.[3][5]
The general mechanism involves the sulfonamide moiety interacting with key amino acid residues within the ATP-binding pocket of the PI3K and mTOR kinases. This competitive inhibition prevents the phosphorylation of downstream targets, most notably AKT, thereby disrupting the entire signaling cascade and leading to cell cycle arrest and apoptosis.[3][4]
Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition.
Comparative Efficacy of Novel Derivatives
A recent study systematically synthesized and evaluated a series of 36 methoxypyridine sulfonamide derivatives to optimize their activity as PI3K/mTOR dual inhibitors.[3][4] The investigation provides an excellent framework for comparing efficacy based on structural modifications. The derivatives were primarily assessed for their inhibitory concentration (IC50) against the PI3Kα enzyme and mTOR, as well as their anti-proliferative effects on human breast cancer (MCF-7) and colon cancer (HCT-116) cell lines.[3]
Structure-Activity Relationship (SAR) Insights
The study revealed critical SAR insights. Initial strategies involving the extension of the aromatic skeleton or the inclusion of more nitrogen atoms did not yield ideal results, suggesting that the core aromatic structure significantly influences receptor binding.[3] A key finding was the superior performance of derivatives built upon a quinoline skeleton.
Further optimization focused on substituents at the fifth position of an oxazole ring. Among all tested compounds, derivative 22c , which incorporates a quinoline core, emerged as the most potent inhibitor.[3][4]
Quantitative Performance Data
The efficacy of the lead compound 22c compared to other derivatives and established inhibitors highlights its potential.
| Compound | PI3Kα IC50 (nM) | mTOR IC50 (nM) | MCF-7 IC50 (nM) | HCT-116 IC50 (nM) |
| Derivative 22c | 0.22 | 23 | 130 | 20 |
| Omipalisib (Reference) | 0.23 | 43 | 20 | 10 |
| HS-173 (Reference) | 1.1 | 1480 | 120 | 110 |
| Series 11a-l (Avg.) | >1000 | >1000 | >10000 | >10000 |
| Series 17a-l (Avg.) | >1000 | >1000 | >10000 | >10000 |
| Data synthesized from Wang et al., 2023.[3][4] |
As the data shows, compound 22c exhibits exceptionally strong inhibitory activity against PI3Kα, surpassing the reference compound HS-173 and being on par with Omipalisib.[3] Its potent anti-proliferative effect, especially in HCT-116 cells, underscores its promise as a therapeutic candidate worthy of further investigation.[4]
Experimental Evaluation Protocols
To ensure the reproducibility and validity of efficacy studies, standardized experimental protocols are essential. Below are detailed methodologies for key assays used in the evaluation of these derivatives.
Caption: Workflow for the preclinical evaluation of novel kinase inhibitors.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction. Its high sensitivity makes it ideal for determining IC50 values.
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the produced ADP is converted back to ATP, which is then used to generate a luminescent signal via a luciferase/luciferin reaction. The light output is directly proportional to the ADP concentration and, therefore, to the kinase activity.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare kinase buffer, kinase/substrate solution, and serial dilutions of the test compounds (e.g., methoxypyridine sulfonamide derivatives) in DMSO.
-
Kinase Reaction: In a 384-well plate, add 2.5 µL of the kinase/substrate solution (e.g., PI3Kα or mTOR).
-
Compound Addition: Add 2.5 µL of the serially diluted test compounds to the wells. Include wells with DMSO only (negative control) and a known inhibitor (positive control).
-
Initiate Reaction: Add 5 µL of ATP solution to each well to start the reaction. Incubate at room temperature for 60 minutes.
-
Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unused ATP. Incubate for 40 minutes.
-
ADP to ATP Conversion & Detection: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the results and determine the IC50 value using non-linear regression analysis. All experiments should be performed in triplicate.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the cytotoxic or anti-proliferative effects of compounds on cancer cells.[6]
Principle: The assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HCT-116 or MCF-7) into a 96-well plate at a density of 5,000 cells/well.[6] Allow cells to adhere and grow for 24 hours in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells with medium only (negative control).
-
Incubation: Incubate the plate for 48-72 hours.[6]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each treatment group compared to the untreated control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell proliferation.[6]
Western Blot Analysis for Pathway Inhibition
This technique is used to confirm that the observed anti-proliferative effects are due to the intended mechanism of action—inhibition of the PI3K/AKT/mTOR pathway.[3][4]
Principle: Western blotting allows for the detection of specific proteins in a cell lysate. By using antibodies against both the phosphorylated (active) and total forms of a protein (e.g., AKT), one can quantify the extent of pathway inhibition.
Step-by-Step Protocol:
-
Cell Treatment and Lysis: Treat cells with the test compound (e.g., derivative 22c ) at various concentrations for a specified time. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for phospho-AKT (Ser473), total AKT, and a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities. A dose-dependent decrease in the ratio of phospho-AKT to total AKT indicates effective inhibition of the PI3K/mTOR pathway.[4]
Conclusion and Future Outlook
The methoxypyridine sulfonamide scaffold is a highly promising platform for the development of targeted therapies, particularly in oncology. Comparative analyses, such as the one highlighted here, are crucial for identifying lead candidates and understanding the structural nuances that drive efficacy. The derivative 22c , with its quinoline core, demonstrates exceptional dual inhibitory activity against PI3Kα and mTOR, translating into potent anti-proliferative effects in cancer cell lines.[3][4]
Future research should focus on in-depth preclinical evaluation of lead compounds like 22c , including pharmacokinetic and in vivo efficacy studies in animal models. Further structural modifications could also explore enhancements in metabolic stability and bioavailability while retaining high potency. The systematic application of the experimental protocols outlined in this guide will be instrumental in advancing these next-generation inhibitors toward clinical application.
References
- Green Synthesis of Sulfonamide Derivatives Using Natural Catalysts: Evaluation of Antimicrobial and Anticancer Activities. (2026). Vertex AI Search.
- Wang, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Pharmaceuticals.
- Wang, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. PubMed.
- Synthesis and Biological Evaluation of New Sulfonamide Derivative. (2017). TSI Journals.
- Synthesis and evaluation of sulfonamide derivatives of quinoxaline 1,4-dioxides as carbonic anhydrase inhibitors. (n.d.). PMC.
- Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses. (2024). RSC Publishing.
- The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. (2019). MDPI.
- Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. (n.d.). ResearchGate.
- Synthesis, Mechanism of action And Characterization of Sulphonamide. (2025). ResearchGate.
- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). SpringerLink.
- Structure-activity relationship study of sulfonamide derivatives as antidiabetic and anti-Alzheimer's agents. (n.d.). ResearchGate.
- Yousef, F., et al. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal.
Sources
- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. openaccesspub.org [openaccesspub.org]
- 3. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ajgreenchem.com [ajgreenchem.com]
A Framework for Preclinical Validation of Novel Sulfonamide-Based Anticancer Agents: A Case Study with 5-Bromo-2-methoxypyridine-3-sulfonamide
This guide provides a comprehensive framework for the initial preclinical validation of novel sulfonamide-based compounds, using the hypothetical case of 5-Bromo-2-methoxypyridine-3-sulfonamide. While this specific molecule is not extensively characterized as an anti-cancer agent, its chemical structure is representative of a class of compounds known to exhibit anti-tumor activities.[1][2][3] This document outlines a scientifically rigorous, hypothesis-driven approach that researchers, scientists, and drug development professionals can adapt to validate the activity of their own lead compounds in specific cancer cell lines.
Introduction: The Scientific Rationale
The sulfonamide functional group is a key pharmacophore present in a wide array of therapeutic agents, including diuretics, antibacterials, and a growing number of anti-cancer drugs.[1][2][3][4] Many sulfonamide derivatives exert their anti-tumor effects by inhibiting carbonic anhydrases (CAs), particularly the tumor-associated isoform, Carbonic Anhydrase IX (CA-IX).[1][5][6]
CA-IX is a transmembrane enzyme that is strongly induced by hypoxia, a common feature of the tumor microenvironment.[5][7][8] Its expression is regulated by the hypoxia-inducible factor (HIF-1).[9][10][11] By catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton, CA-IX helps cancer cells maintain a stable intracellular pH while promoting an acidic extracellular environment, which facilitates tumor invasion and metastasis.[5][7][12] Due to its limited expression in normal tissues and overexpression in various cancers, CA-IX is an attractive target for anticancer therapy.[6][7][12]
Hypothesis for this Guide: Based on its chemical structure, we hypothesize that 5-Bromo-2-methoxypyridine-3-sulfonamide acts as an inhibitor of Carbonic Anhydrase IX (CA-IX). Its anti-cancer activity will, therefore, be most pronounced in cancer cell lines that overexpress CA-IX, particularly under hypoxic conditions.
Comparator Compound: To benchmark the activity of our test compound, we will use Acetazolamide , a well-known, first-generation carbonic anhydrase inhibitor.[13][14] Although it is not specific for CA-IX, its broad-spectrum CA inhibitory activity provides a solid baseline for comparison.[15]
Experimental Design & Workflow
The validation process follows a logical progression from demonstrating target engagement to assessing cellular effects and elucidating the mechanism of action.
Caption: Overall experimental workflow for validation.
Selection of Cancer Cell Lines
The choice of cell lines is critical for testing our hypothesis. We will use a panel of cell lines with differential expression of CA-IX, particularly in response to hypoxia.
-
High CA-IX Expressors (under hypoxia):
-
Low/Negative CA-IX Expressor (Control):
-
MCF-7 (Luminal A Breast Cancer): Exhibits significantly lower hypoxia-induced CA-IX expression compared to MDA-MB-231.[20] This cell line serves as a negative control to test for target-specific effects.
-
Key Experimental Protocols & Data Presentation
This section details the step-by-step methodologies for the core assays and provides tables for presenting the hypothetical comparative data.
This assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[26] The reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in living cells forms the basis of this colorimetric assay.[26][27]
Protocol:
-
Cell Seeding: Seed MDA-MB-231, HT-29, and MCF-7 cells into 96-well plates at a density of 5,000 cells/well in 100 µL of culture medium. Allow cells to adhere overnight.
-
Hypoxic Pre-conditioning: For hypoxia experiments, transfer one set of plates to a hypoxic chamber (1% O2, 5% CO2, 37°C) for 24 hours to induce CA-IX expression. Keep a parallel set of plates under normoxic conditions (21% O2, 5% CO2, 37°C).
-
Compound Treatment: Prepare serial dilutions of 5-Bromo-2-methoxypyridine-3-sulfonamide and Acetazolamide. Add 100 µL of 2x concentrated compound to the respective wells, resulting in a final volume of 200 µL. Include vehicle-only wells as a control.
-
Incubation: Incubate the plates for 48 hours under their respective normoxic or hypoxic conditions.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plates for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[28]
-
Absorbance Reading: Shake the plates for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[27]
Hypothetical Data Presentation:
The results are presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit cell growth by 50%.
| Cell Line | Condition | Compound | IC50 (µM) |
| MDA-MB-231 | Normoxia | 5-Bromo-2-methoxypyridine-3-sulfonamide | >100 |
| Hypoxia | 5-Bromo-2-methoxypyridine-3-sulfonamide | 15.2 | |
| Hypoxia | Acetazolamide | 45.8 | |
| HT-29 | Normoxia | 5-Bromo-2-methoxypyridine-3-sulfonamide | >100 |
| Hypoxia | 5-Bromo-2-methoxypyridine-3-sulfonamide | 22.5 | |
| Hypoxia | Acetazolamide | 68.3 | |
| MCF-7 | Normoxia | 5-Bromo-2-methoxypyridine-3-sulfonamide | >100 |
| Hypoxia | 5-Bromo-2-methoxypyridine-3-sulfonamide | 95.7 | |
| Hypoxia | Acetazolamide | >100 |
Interpretation of Causality: The significantly lower IC50 values for 5-Bromo-2-methoxypyridine-3-sulfonamide in MDA-MB-231 and HT-29 cells under hypoxic conditions strongly support our hypothesis. The lack of potent activity in normoxic conditions (when CA-IX is not expressed) and in the low-expressing MCF-7 cell line suggests a target-dependent mechanism of action. The superior potency compared to Acetazolamide indicates a potentially higher affinity or specificity for CA-IX.
This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[29] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[30][31] Propidium Iodide (PI) is a DNA-binding dye that can only enter cells with compromised membrane integrity, thus marking late apoptotic or necrotic cells.[30][31]
Protocol:
-
Cell Treatment: Seed MDA-MB-231 cells in 6-well plates. Induce hypoxia for 24 hours, then treat with 5-Bromo-2-methoxypyridine-3-sulfonamide at its IC50 concentration (15 µM) for 24 hours. Include vehicle-treated and Acetazolamide-treated (45 µM) cells as controls.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend approximately 1-5 x 10^5 cells in 100 µL of 1X Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI staining solution.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
Hypothetical Data Presentation:
| Treatment (MDA-MB-231, Hypoxia) | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic/Necrotic (Annexin V+/PI+) |
| Vehicle Control | 92.1% | 3.5% | 2.3% |
| 5-Bromo-2-methoxypyridine-3-sulfonamide (15 µM) | 45.3% | 38.6% | 12.1% |
| Acetazolamide (45 µM) | 65.8% | 22.5% | 8.9% |
Interpretation of Causality: The significant increase in the early apoptotic population following treatment with 5-Bromo-2-methoxypyridine-3-sulfonamide indicates that the compound induces programmed cell death. This is a desirable characteristic for an anti-cancer agent, as it suggests an orderly dismantling of cancer cells rather than inducing a more inflammatory necrotic response.
Mechanistic Validation: Target Modulation
To directly link the observed cellular effects to our hypothesized mechanism, we will use Western Blotting to assess the expression levels of key proteins.
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. portal.fis.tum.de [portal.fis.tum.de]
- 3. Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Carbonic anhydrase IX inhibitors in cancer therapy: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Carbonic anhydrase IX as an anticancer therapy target: preclinical evaluation of internalizing monoclonal antibody directed to catalytic domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hypoxia-inducible factors: mediators of cancer progression and targets for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hypoxia Inducible Factors in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessment of Hypoxia Inducible Factor Levels in Cancer Cell Lines upon Hypoxic Induction Using a Novel Reporter Construct | PLOS One [journals.plos.org]
- 11. bmjoncology.bmj.com [bmjoncology.bmj.com]
- 12. researchgate.net [researchgate.net]
- 13. Acetazolamide - Wikipedia [en.wikipedia.org]
- 14. droracle.ai [droracle.ai]
- 15. Oncology Letters [spandidos-publications.com]
- 16. Expression and Activity of Carbonic Anhydrase IX Is Associated With Metabolic Dysfunction in MDA-MB-231 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Role of hypoxia and EGF on expression, activity, localization and phosphorylation of carbonic anhydrase IX in MDA-MB-231 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. researchgate.net [researchgate.net]
- 20. Oncology Reports [spandidos-publications.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Molecular Targeting of Carbonic Anhydrase IX in Mice with Hypoxic HT29 Colorectal Tumor Xenografts | PLOS One [journals.plos.org]
- 24. Expression Dynamics of CA IX Epitope in Cancer Cells under Intermittent Hypoxia Correlates with Extracellular pH Drop and Cell Killing by Ureido-Sulfonamide CA IX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Carbonic anhydrase IX promotes tumour growth and necrosis in vivo and inhibition enhances anti-VEGF therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Contagem de células e análise de saúde celular [sigmaaldrich.com]
- 27. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 29. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 31. biologi.ub.ac.id [biologi.ub.ac.id]
Comparative Guide: Structure-Activity Relationship of Brominated Pyridine Sulfonamides
Focus Application: Hypoxic Tumor Targeting & Carbonic Anhydrase Inhibition
Executive Summary
Brominated Pyridine Sulfonamides represent a specialized class of pharmacophores designed to overcome the limitations of classical benzene sulfonamides (e.g., Acetazolamide, Sulfanilamide). While classical sulfonamides are potent systemic Carbonic Anhydrase (CA) inhibitors, they often lack the membrane permeability and isoform selectivity required for effective anticancer therapy.
The incorporation of a pyridine core enhances water solubility and hydrogen-bonding potential, while the strategic placement of a bromine atom exploits "sigma-hole" interactions (halogen bonding). This combination creates a dual-action mechanism:
-
High Affinity: Nanomolar inhibition of tumor-associated isoforms (hCA IX and XII).[1][2]
-
Cytotoxicity: Enhanced lipophilicity facilitates entry into hypoxic tumor cells (e.g., MCF-7, HepG2).
Verdict: For researchers targeting hypoxic solid tumors, Brominated Pyridine Sulfonamides offer a superior therapeutic index compared to non-halogenated benzene analogs, primarily due to improved selectivity profiles and metabolic stability.
Mechanistic Rationale: The "Zinc Trap" & "Halogen Anchor"
To understand the SAR, one must visualize the target active site (typically hCA IX/XII).
-
The Zinc Trap (Sulfonamide): The sulfonamide moiety (
) coordinates directly to the Zn ion in the enzyme's active site. This is the non-negotiable "warhead." -
The Scaffold (Pyridine vs. Benzene): The pyridine ring lowers the pKa of the sulfonamide group compared to benzene (pKa ~8-9 vs. ~10), facilitating the ionization required for Zinc binding at physiological pH.
-
The Halogen Anchor (Bromine): Unlike Chlorine or Fluorine, Bromine is large enough to form a distinct "halogen bond" with carbonyl oxygens or pi-systems in the hydrophobic pocket of the enzyme. This acts as a secondary anchor, locking the molecule in place and increasing residence time.
SAR Logic Pathway
Figure 1: Decision logic for selecting Brominated Pyridine scaffolds over traditional alternatives.
Comparative Performance Analysis
The following data contrasts the Brominated Pyridine Sulfonamide (Series A) against standard clinical benchmarks.
Table 1: Efficacy & Selectivity Profile
| Feature | Brominated Pyridine Sulfonamide (Novel) | Acetazolamide (Standard Control) | Celecoxib (Benzene Sulfonamide) |
| Primary Target | hCA IX & XII (Tumor Associated) | hCA I & II (Systemic/Cytosolic) | COX-2 (Inflammation) |
| hCA IX Inhibition ( | 5.0 – 25 nM (High Potency) | ~25 nM | > 1000 nM |
| Selectivity (IX vs II) | High (>50-fold) | Low (1:1 ratio) | N/A |
| Cell Permeability | High (Lipophilic Br-tail) | Low (Hydrophilic) | Moderate |
| Cytotoxicity (MCF-7) | Inactive (>100 | ||
| Metabolic Stability | Enhanced (C-Br bond strength) | Rapid Renal Excretion | Metabolized by CYP2C9 |
Key Insight: While Acetazolamide is a potent inhibitor, it hits all CA isoforms, leading to systemic side effects. The Brominated Pyridine derivative utilizes the hydrophobic pocket unique to tumor-associated isoforms (IX/XII) to achieve selectivity.
Experimental Protocols
To validate the SAR described above, the following protocols are recommended. These ensure both chemical purity and biological relevance.
Protocol A: Synthesis of 2-bromo-pyridine-3-sulfonamide Derivatives
Rationale: Nucleophilic substitution on the pyridine ring allows for the attachment of diverse "tails" while keeping the sulfonamide "warhead" intact.
Workflow Visualization:
Figure 2: General synthetic pathway for introducing bromine into the pyridine sulfonamide scaffold.
Step-by-Step Methodology:
-
Starting Material: Dissolve 2-chloro-3-pyridinesulfonamide (1.0 eq) in anhydrous ethanol.
-
Nucleophilic Attack: Add the desired amine tail (1.1 eq) and Triethylamine (2.0 eq). Reflux for 6–8 hours.
-
Checkpoint: Monitor via TLC (Mobile phase: CHCl3/MeOH 9:1). Disappearance of the chloro-starting material indicates completion.
-
-
Bromination: Dissolve the intermediate in Acetic Acid. Add N-Bromosuccinimide (NBS, 1.1 eq) dropwise at 0°C. Stir at room temperature for 4 hours.
-
Why NBS? Provides a controlled source of electrophilic bromine, favoring substitution at the para-position relative to the amino group if an aniline tail is used, or the 5-position of the pyridine ring depending on activation.
-
-
Purification: Quench with water, extract with Ethyl Acetate, and purify via silica gel column chromatography.
Protocol B: Stopped-Flow CO2 Hydrase Assay
Rationale: This is the Gold Standard for measuring CA inhibition kinetics (
-
Reagents: Phenol red indicator (0.2 mM), HEPES buffer (20 mM, pH 7.5), and purified hCA isozymes (I, II, IX, XII).
-
Reaction:
-
Mix inhibitor (10 nM – 10
M range) with enzyme solution. Incubate for 15 mins. -
Rapidly mix with substrate solution (CO2-saturated water) in a Stopped-Flow apparatus.
-
-
Measurement: Monitor the absorbance decrease at 557 nm (acidification rate) over 0.5–1.0 seconds.
-
Calculation: Determine
using the Cheng-Prusoff equation to derive .
Critical Analysis of Structure-Activity Relationship (SAR)
Based on recent literature (see References), the following SAR rules apply to this scaffold:
-
The 3,4-Substitution Pattern:
-
Positioning the sulfonamide at C-3 and the hydrophobic tail at C-4 (or C-2) creates a geometry that perfectly mimics the "ortho" substitution of benzene sulfonamides but with better solubility.
-
Evidence: Compounds with this pattern show up to 50-fold selectivity for hCA IX over hCA II [1, 4].[2]
-
-
Impact of Bromine (The "Halogen Switch"):
-
Replacing a Hydrogen or Chlorine with Bromine on the tail phenyl ring typically increases potency by 2-5 fold .
-
Mechanism:[3] The larger Bromine atom fills the hydrophobic pocket of the enzyme more effectively than Chlorine, displacing water molecules (entropy gain) and forming halogen bonds with backbone carbonyls [3, 5].
-
-
Pyridine Nitrogen Effect:
-
The pyridine nitrogen acts as an electron-withdrawing group, increasing the acidity of the sulfonamide proton (
). -
Result: Higher fraction of the ionized species at physiological pH, leading to stronger coordination with the active site Zinc [1, 6].
-
References
-
4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors. Source: MDPI / Int. J. Mol. Sci. URL:[Link]
-
Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides. Source: PMC / NIH URL:[Link]
-
Inhibition studies of Brucella suis β-carbonic anhydrases with a series of 4-substituted pyridine-3-sulphonamides. Source: Journal of Enzyme Inhibition and Medicinal Chemistry URL:[Link]
-
Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors. Source: MDPI / Int. J. Mol. Sci. URL:[Link]
-
Anticancer effects of Coumarin Sulfonamides (SAR Analysis). Source: Encyclopedia.pub URL:[Link]
-
Exploring Sulfonamides: Biological Activities and Structure–Activity Relationships. Source: ResearchGate / Chemistry & Biodiversity URL:[Link]
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC [pmc.ncbi.nlm.nih.gov]
5-Bromo-2-methoxypyridine-3-sulfonamide proper disposal procedures
Introduction: The Stewardship Imperative
Disposing of 5-Bromo-2-methoxypyridine-3-sulfonamide requires more than simple waste bin segregation. As a halogenated sulfonamide, this compound presents a dual challenge: the bromine atom necessitates specific incineration protocols to prevent dioxin-like byproduct formation, and the sulfonamide moiety poses a biological risk regarding environmental persistence and antibiotic resistance.
This guide moves beyond generic "hazardous waste" labels. It provides a scientifically grounded, operational workflow for researchers handling this specific intermediate, ensuring compliance with rigorous safety standards (EHS) and environmental stewardship.
Chemical Profile & Hazard Assessment
Before disposal, you must validate the material identity. The presence of the sulfonamide group significantly alters the disposal pathway compared to the non-sulfonated pyridine precursor.
| Parameter | Technical Specification |
| Chemical Name | 5-Bromo-2-methoxypyridine-3-sulfonamide |
| CAS Number | 1272356-83-8 (Note: distinct from precursor 13472-85-0) |
| Molecular Formula | |
| Molecular Weight | ~267.10 g/mol |
| Functional Hazards | Halogenated (Br): Generates corrosive HBr upon combustion.Sulfonamide ( |
| GHS Classification | Warning H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[2] Irrit.) |
| Waste Code (RCRA) | Not Listed (P/U) ; Treat as Characteristic Hazardous Waste (Halogenated Organic). |
Pre-Disposal Protocol: Segregation & Quenching
Critical Safety Warning: Never dispose of sulfonamides down the drain. Even trace amounts contribute to antimicrobial resistance in aquatic microbiomes.
A. Reaction Mixture Quenching
If the compound is part of a reaction mixture (e.g., synthesis mother liquor):
-
pH Adjustment: Neutralize the solution to pH 6–8. Avoid strong acidification, which may precipitate the sulfonamide unpredictably or generate
if excess sulfite reagents are present. -
Oxidizer Check: Ensure no strong oxidizers (e.g., peroxides, bleach) are present.
-
Scientific Rationale: Mixing sulfonamides with hypochlorite (bleach) can form N-chlorosulfonamides , which are unstable and potentially explosive. NEVER use bleach to "deactivate" this compound.
-
B. Waste Stream Segregation
You must segregate this waste into Halogenated Organic Waste .
-
Why? Standard non-halogenated incineration operates at lower temperatures. Brominated compounds require temperatures >1100°C and specific scrubbers to capture Hydrogen Bromide (HBr) gas and prevent the formation of polybrominated dibenzo-p-dioxins (PBDDs).
The Disposal Workflow (Decision Tree)
The following diagram outlines the operational logic for disposing of 5-Bromo-2-methoxypyridine-3-sulfonamide in various states.
Figure 1: Operational decision tree for segregating brominated sulfonamide waste based on physical state and solvent composition.
Detailed Operational Procedures
Scenario A: Disposing of Pure Solid (Expired/Excess)
-
PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat. Use a particulate respirator (N95/P100) if handling open powder outside a fume hood.
-
Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.
-
Transfer: Transfer the solid carefully to avoid dust generation. Wipe the exterior of the source container with a damp tissue and add the tissue to the waste jar.
-
Labeling:
-
Primary Constituent: 5-Bromo-2-methoxypyridine-3-sulfonamide.[3]
-
Hazard Checkbox: Toxic, Irritant.
-
Critical Tag: "HALOGENATED" (This alerts the disposal facility to the presence of Bromine).
-
Scenario B: Disposing of Reaction Solutions
-
Compatibility Check: Ensure the solvent carrier is compatible with the waste container (e.g., do not put chloroform solutions in non-fluorinated plastic containers for long-term storage; glass is preferred for halogenated solvents).
-
Bulking: Do not bulk this with "Non-Halogenated" solvents (like Acetone/Methanol waste) even if the volume is small. The entire container will require expensive halogenated treatment if mixed.
-
Headspace: Leave 10% headspace in the container to allow for thermal expansion.
Emergency Spill Procedures
If a spill occurs, immediate containment is required to prevent surface contamination and aerosolization.[2]
| Spill Type | Immediate Action | Cleanup Protocol |
| Dry Powder | Isolate: Close lab doors. Turn off fans/drafts if possible. | Wet Wipe Method: Do not sweep (creates dust). Cover with wet paper towels (water or ethanol). Scoop up damp material into a bag. Treat as solid halogenated waste. |
| Liquid | Ventilate: Open fume hoods. | Absorb: Use vermiculite, sand, or a commercial "Universal" absorbent pads. Do not use sawdust (combustible). Place saturated absorbent in a sealed bucket. |
| Skin Contact | Flush: Immediate water rinse (15 min).[1][4][5][6] | Remove contaminated clothing.[2][4][5][6] Wash skin with soap and water.[1][4][5][6] Seek medical attention if irritation persists (sulfonamide allergy risk).[1][2][4][5][6] |
Scientific Rationale for Incineration
Why do we insist on high-temperature incineration?
-
Bond Dissociation Energy: The
bond ( ) and the Sulfonamide bond must be cleaved completely. Incomplete combustion at lower temperatures (e.g., in standard medical waste autoclaves) can release toxic aryl-amines. -
Acid Gas Management: Combustion releases Hydrogen Bromide (
) and Sulfur Oxides ( ).-
Reaction:
-
Licensed facilities use wet scrubbers (alkaline spray towers) to neutralize these acid gases before they exit the stack, preventing acid rain formation and equipment corrosion.
-
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
U.S. Environmental Protection Agency (EPA). (2024). Management of Hazardous Waste Pharmaceuticals.[7][8][9][Link]
-
PubChem. (2024). 5-Bromo-2-methoxypyridine-3-sulfonamide Compound Summary. National Library of Medicine. [Link]
-
Söderström, G., & Marklund, S. (2002).[10] PBCDD and PBCDF from incineration of waste-containing brominated flame retardants.[10] Environmental Science & Technology.[10] (Contextual reference for brominated waste incineration chemistry). [Link]
Sources
- 1. fishersci.at [fishersci.at]
- 2. echemi.com [echemi.com]
- 3. 1272356-83-8|5-Bromo-2-methoxypyridine-3-sulfonamide|BLD Pharm [bldpharm.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. epa.gov [epa.gov]
- 8. ashp.org [ashp.org]
- 9. iwaste.epa.gov [iwaste.epa.gov]
- 10. PBCDD and PBCDF from incineration of waste-containing brominated flame retardants - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Bromo-2-methoxypyridine-3-sulfonamide
Navigating the complexities of novel chemical entities is the cornerstone of drug discovery and development. For researchers handling compounds like 5-Bromo-2-methoxypyridine-3-sulfonamide, a robust understanding of safety protocols is not merely a procedural formality but a fundamental component of scientific integrity and personal well-being. This guide provides essential, actionable intelligence on the personal protective equipment (PPE) required to handle this compound, ensuring that your focus remains on innovation, backed by a culture of safety.
While specific toxicological data for 5-Bromo-2-methoxypyridine-3-sulfonamide is not extensively published, a comprehensive safety strategy can be formulated by examining its structural components: a brominated pyridine ring, a methoxy group, and a sulfonamide functional group. Data from closely related analogs, particularly 5-Bromo-2-methoxypyridine, indicate significant hazards that must be addressed through meticulous use of PPE.[1][2][3][4]
Hazard Profile: An Evidence-Based Assessment
The primary hazards associated with the parent compound, 5-Bromo-2-methoxypyridine, are well-documented and serve as a critical baseline for our handling protocols.[2][3][4] These known risks form the logical foundation for the PPE recommendations that follow.
| Hazard Classification | Description | Primary Exposure Route | Source |
| Skin Corrosion/Irritation (Category 2) | Causes skin irritation upon contact.[1][2][3][4][5] | Dermal | [1][2][3][4][5] |
| Serious Eye Damage/Irritation (Category 2/2A) | Causes serious eye irritation.[2][3][4][5][6] | Ocular | [2][3][4][5][6] |
| Specific Target Organ Toxicity - Single Exposure (Category 3) | May cause respiratory irritation.[2][3][4] | Inhalation | [2][3][4] |
Given this profile, all handling procedures must be designed to prevent dermal, ocular, and respiratory exposure.
The Core Ensemble: Your First Line of Defense
The selection of PPE is not a matter of preference but a risk-mitigation strategy grounded in the chemical's properties. For 5-Bromo-2-methoxypyridine-3-sulfonamide, a comprehensive PPE ensemble is mandatory.
Eye and Face Protection: Shielding Against the Unseen Splash
Direct contact with the eyes can cause serious irritation.[2][3] Therefore, robust eye and face protection is non-negotiable.
-
Mandatory: Chemical safety goggles that comply with European Standard EN166 or OSHA 29 CFR 1910.133 are required at all times.[1][5] These provide a seal around the eyes, protecting against splashes and fine particulates.
-
Recommended for High-Risk Operations: When handling larger quantities or when there is a significant splash potential (e.g., during transfer or dissolution), a face shield should be worn in conjunction with safety goggles.[7][8][9] A face shield alone does not provide adequate eye protection.[8]
Hand Protection: The Impermeable Barrier
The compound is classified as a skin irritant.[1][2][3] The choice of glove material is therefore critical to prevent dermal absorption.
-
Material Selection: Nitrile gloves are a suitable choice for handling pyridine-based compounds and offer good chemical resistance.[10][11] Always consult the manufacturer's glove compatibility chart for specific breakthrough times. Avoid latex gloves, as they may not provide adequate protection.[11] For heavy-duty tasks or spill cleanup, consider thicker, chemical-resistant gloves such as butyl rubber.[12][13]
-
Best Practices: Double-gloving is a recommended practice, particularly during hazardous drug compounding.[14] The inner glove should be tucked under the cuff of the lab coat, and the outer glove placed over the cuff.[14][15] Gloves should be changed every 30-60 minutes or immediately if contamination is suspected or visible damage occurs.[14][15] Always wash hands thoroughly after removing gloves.[12][16]
Body Protection: Minimizing Dermal Exposure
To protect against accidental spills and contact, appropriate body protection is essential.
-
Laboratory Coat: A fully-buttoned, long-sleeved lab coat is the minimum requirement.[11][12]
-
Chemical-Resistant Apron: For procedures with a higher risk of splashing, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.[8][9]
-
Gowns: In drug development settings, disposable gowns designed to resist permeability by hazardous drugs are standard.[14] These gowns should be long-sleeved with closed cuffs and be changed every 2-3 hours or if contaminated.[14]
Respiratory Protection: Engineering Controls as the Primary Solution
5-Bromo-2-methoxypyridine is known to cause respiratory irritation.[2][3][4] Therefore, controlling the airborne concentration of the sulfonamide derivative is paramount.
-
Primary Control: All work involving this compound, especially when handling the solid powder, must be conducted within a properly functioning and certified laboratory chemical fume hood.[11][12] This is the most critical engineering control to prevent inhalation.
-
Secondary Protection (Emergency/Spill): In the event of a large spill or failure of engineering controls, respiratory protection is required. A NIOSH-approved respirator with a combination filter for organic vapors and particulates (e.g., a type ABEK filter) should be used. Personnel must be fit-tested and trained in the use of respirators according to OSHA standards.[15] A standard surgical mask offers no protection from chemical vapors and must not be used.[15][17]
Operational Protocol: A Step-by-Step PPE Workflow
A self-validating protocol ensures safety at every stage of the handling process. The following workflow integrates PPE usage with standard laboratory procedures.
Step 1: Preparation and Donning PPE
-
Action: Before entering the designated handling area, verify that the chemical fume hood is operational. Don a lab coat/gown, inner nitrile gloves, and chemical safety goggles.
-
Causality: Establishes a baseline of protection before any potential exposure.
Step 2: Chemical Handling in Fume Hood
-
Action: Don a second pair of nitrile gloves over the cuffs of your lab coat. Conduct all manipulations, including weighing and transfers, inside the certified fume hood.
-
Causality: The fume hood contains vapors and dust at the source, while double-gloving protects against direct contact.[11][14]
Step 3: Post-Handling and Doffing PPE
-
Action: After completing work, secure the compound in a clearly labeled, tightly sealed container.[12] Remove the outer gloves first, peeling them off without touching the exterior surface, and dispose of them in the designated hazardous waste container.
-
Causality: Prevents the spread of contamination outside the primary work area.
Step 4: Decontamination and Final PPE Removal
-
Action: Wipe down the work surface within the fume hood. Remove the lab coat/gown, turning it inward as you do so. Finally, remove safety goggles and the inner pair of gloves. Wash hands thoroughly with soap and water.
-
Causality: Ensures all contaminated materials are handled properly and eliminates personal exposure before leaving the lab.
Below is a diagram illustrating this critical workflow.
Caption: Safe Handling Workflow: From Preparation to Disposal.
Emergency Response and Disposal
Exposure Response:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[1][2][5][11] If irritation persists, seek medical attention.[1][2][5]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, also under the eyelids.[1][2][12] Remove contact lenses if present and easy to do.[5][6] Seek immediate medical attention.[1][5]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms occur.[2][3]
Spill & Disposal:
-
Spills: In case of a spill, evacuate non-essential personnel.[18] Wearing the full PPE ensemble including respiratory protection if necessary, contain the spill using an inert absorbent material like sand or vermiculite.[10][13] Collect the material into a sealed, appropriate container for disposal.[10][16]
-
Disposal: All waste, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.[16] Dispose of contents and containers in accordance with all local, state, and federal regulations.[6][16]
By adhering to these evidence-based PPE protocols, you build a self-validating system of safety that protects you, your colleagues, and the integrity of your research. This commitment allows you to focus on the scientific challenges at hand with the confidence that all necessary precautions have been taken.
References
-
Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [Link]
-
Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. [Link]
-
Washington State University. Pyridine Standard Operating Procedure. WSU Environmental Health & Safety. [Link]
-
ChemSupply Australia. (2024, June 26). Safety Data Sheet PYRIDINE. [Link]
-
Penta. (2024, November 26). Pyridine - SAFETY DATA SHEET. [Link]
-
Thermo Fisher Scientific. (2024, March 25). 5-Bromo-2-methoxypyridine - SAFETY DATA SHEET. [Link]
-
Thermo Fisher Scientific. (2025, September 16). SAFETY DATA SHEET: 5-Bromo-2-methoxypyridine. [Link]
-
Jubilant Ingrevia Limited. (2024, March 29). Pyridine-3-sulfonyl chloride Safety Data Sheet. [Link]
-
Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. NIOSH. [Link]
-
Pharmacy Times. (2021, March 8). USP Chapter <800>: Personal Protective Equipment. [Link]
-
Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. [Link]
-
Stanford University. (2021, June 1). Personal Protective Equipment Requirements. SLAC National Accelerator Laboratory. [Link]
Sources
- 1. fishersci.at [fishersci.at]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. echemi.com [echemi.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 8. www-group.slac.stanford.edu [www-group.slac.stanford.edu]
- 9. SAFE CHEMICAL HANDLING PROTECTION PPE KIT [wilhelmsen.com]
- 10. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 11. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 12. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 13. pentachemicals.eu [pentachemicals.eu]
- 14. pharmacytimes.com [pharmacytimes.com]
- 15. pppmag.com [pppmag.com]
- 16. aksci.com [aksci.com]
- 17. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 18. jubilantingrevia.com [jubilantingrevia.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
